Product packaging for Sibofimloc(Cat. No.:CAS No. 1616113-45-1)

Sibofimloc

Cat. No.: B610836
CAS No.: 1616113-45-1
M. Wt: 649.7 g/mol
InChI Key: SFHMWDMKUYVSQJ-VECBPBMLSA-N
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Description

Sibofimloc is under investigation in clinical trial NCT03943446 (TAK-018 for Prevention of the Recurrence of Postoperative Crohn's Disease (CD)).
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H39NO11 B610836 Sibofimloc CAS No. 1616113-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2,7-bis[2-[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-1'-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H39NO11/c1-18(39)36-12-10-35(11-13-36)23-14-19(4-8-25-29(40)33(44)31(42)27(16-37)46-25)2-6-21(23)22-7-3-20(15-24(22)35)5-9-26-30(41)34(45)32(43)28(17-38)47-26/h2-3,6-7,14-15,25-34,37-38,40-45H,10-13,16-17H2,1H3/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHMWDMKUYVSQJ-VECBPBMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#CC4C(C(C(C(O4)CO)O)O)O)C5=C2C=C(C=C5)C#CC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#C[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=C2C=C(C=C5)C#C[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616113-45-1
Record name Sibofimloc [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616113451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sibofimloc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16400
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SIBOFIMLOC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OF00QZC4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Sibofimloc for Crohn's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of sibofimloc (also known as TAK-018), a first-in-class investigational drug for the treatment of Crohn's disease. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, preclinical evidence, and clinical findings that underpin this compound's targeted approach to mitigating inflammation in Crohn's disease.

Executive Summary

Crohn's disease (CD) is a chronic inflammatory bowel disease (IBD) characterized by a dysregulated immune response to the gut microbiota. A key pathogenic event is the adhesion of Adherent-Invasive Escherichia coli (AIEC) to the intestinal epithelium, which triggers a cascade of inflammatory signals. This compound is an orally administered, gut-restricted small molecule designed to selectively target and inhibit the FimH adhesin on the surface of these pathogenic bacteria. By blocking this initial step of bacterial attachment, this compound aims to prevent the downstream inflammatory response without disrupting the broader commensal microbiome, offering a novel and targeted therapeutic strategy.

The Role of FimH in Crohn's Disease Pathogenesis

Metagenomic studies have revealed an enrichment of Enterobacteriaceae, particularly AIEC, in the gut microbiome of patients with CD, and this enrichment correlates with disease activity.[1] These bacteria express type 1 pili, which are tipped with the FimH adhesin. This protein binds to mannosylated glycoproteins, such as Carcinoembryonic Antigen-Related Cell Adhesion Molecule 6 (CEACAM6), which are abnormally expressed on the surface of ileal epithelial cells in CD patients.

The interaction between FimH and the host's Toll-Like Receptor 4 (TLR4) is a critical trigger for inflammation.[1][2] This binding event initiates a signaling cascade that results in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), driving the chronic inflammation characteristic of Crohn's disease.[1][2]

Molecular Mechanism of Action of this compound

This compound is a potent FimH antagonist. It functions as a mannoside mimetic, competitively binding to the mannose-binding pocket of the FimH lectin domain.[1] This action sterically hinders the FimH adhesin from attaching to its natural receptors on the intestinal epithelium.

The core mechanism of this compound can be summarized in two key steps:

  • Inhibition of Bacterial Adhesion: By occupying the FimH binding site, this compound prevents AIEC from adhering to the gut wall. This is a "disarming" rather than a "killing" mechanism, as it neutralizes the bacteria's virulence without exerting bactericidal pressure that could lead to resistance or broad disruption of the microbiome.[3]

  • Suppression of Inflammatory Signaling: By preventing the FimH-TLR4 interaction, this compound effectively blocks the initiation of the downstream inflammatory cascade, leading to a reduction in the production of key pro-inflammatory cytokines.[2]

Sibofimloc_Mechanism_of_Action cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_signaling Intracellular Signaling AIEC Adherent-Invasive E. coli (AIEC) FimH FimH Adhesin AIEC->FimH expresses TLR4 TLR4 Receptor FimH->TLR4 binds & activates This compound This compound This compound->FimH binds & inhibits IEC Intestinal Epithelial Cell (IEC) IEC->TLR4 expresses NFkB NF-κB Pathway TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NFkB->Cytokines upregulates Inflammation Crohn's Disease Inflammation Cytokines->Inflammation drives

Figure 1: this compound's FimH inhibition pathway.

Quantitative Data from Preclinical and Clinical Studies

This compound has been evaluated in a series of preclinical and clinical studies to determine its efficacy and safety. The following tables summarize the key quantitative findings.

Table 1: Preclinical Efficacy of this compound
ParameterAssay TypeKey FindingSource
Bacterial Binding Ex vivo human ileal biopsiesThis compound selectively binds and aggregates FimH-expressing bacteria in 65%-85% of biopsies from CD patients.[3]
Adhesion Inhibition Human intestinal explant modelThis compound inhibits the adhesion of AIEC to the intestinal epithelium.[1]
Inflammation Reduction Human intestinal explant modelTreatment with this compound leads to a strong decrease in inflammation and improves gut integrity.[3]
Table 2: Phase 1b Clinical Trial Data in Patients with Active Crohn's Disease
ParameterStudy Population & DosingResultSource
Safety & Tolerability 8 patients with active ileal or ileocolonic CD (1500 mg b.i.d. for 13 days)Well tolerated; only Grade 1-2 adverse events observed.[4]
Systemic Exposure 1500 mg b.i.d. for 13 daysMinimal systemic exposure (low plasma concentrations).[4]
Pharmacodynamics Stool sample analysis at end of studyDecrease in pro-inflammatory biomarkers: IL-1β, IL-6, IL-8, TNF-α, IFN-γ, and calprotectin.[4]

Key Experimental Protocols

The mechanism of action of this compound has been elucidated through several key experimental models. The methodologies for these are detailed below.

Human Intestinal Explant Model

This ex vivo model was crucial for demonstrating this compound's effect on bacterial adhesion and the subsequent inflammatory response in a physiologically relevant system.

  • Tissue Source: Non-inflamed ileal or colonic tissue was obtained from patients undergoing surgery for colorectal cancer, following informed consent.

  • Explant Culture: Mucosal biopsies were cultured at the air-liquid interface on Snapwell inserts in RPMI 1640 medium supplemented with antibiotics to eliminate commensal bacteria.

  • Bacterial Infection: Explants were infected apically with the FimH-expressing AIEC reference strain LF82 at a concentration of 10⁸ CFU/mL.

  • This compound Treatment: this compound (TAK-018) was added to the apical side of the explants at specified concentrations simultaneously with the bacterial infection.

  • Adhesion Quantification: After a 3-hour incubation, explants were washed, lysed, and serial dilutions were plated on LB agar to enumerate adherent bacteria (CFU/biopsy).

  • Inflammatory Response Measurement: Supernatants from the basolateral side were collected after 24 hours to measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-8) using ELISA or multiplex assays.

Explant_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tissue Obtain Human Intestinal Tissue Biopsy Create Mucosal Biopsies Tissue->Biopsy Culture Culture Biopsies in Transwells Biopsy->Culture Infect Infect with AIEC LF82 (10^8 CFU/mL) Culture->Infect Treat Add this compound (Test Concentrations) Culture->Treat Incubate Incubate for 3h (Adhesion) or 24h (Cytokines) Infect->Incubate Treat->Incubate Wash Wash to Remove Non-adherent Bacteria Incubate->Wash Collect Collect Supernatant Incubate->Collect Lyse Lyse Tissue Wash->Lyse Plate Plate Lysate for CFU Counting Lyse->Plate ELISA Measure Cytokines (e.g., TNF-α, IL-8) Collect->ELISA

Figure 2: Workflow for the human intestinal explant experiment.
Phase 1b Clinical Trial in Active Crohn's Disease

This open-label, multicenter study provided the first human data on the safety and pharmacodynamic effects of this compound in the target patient population.

  • Study Design: An open-label, multicenter Phase 1b study in adults with active CD. The trial consisted of two parts:

    • Part 1: Two patients received a single 3000 mg oral dose of this compound, followed by 1500 mg twice daily (b.i.d.) for 13 days.

    • Part 2: Six patients received 1500 mg this compound b.i.d. for 13 days.

  • Inclusion Criteria: Adults with active ileal or ileocolonic Crohn's disease.

  • Pharmacokinetic Analysis: Blood samples were collected at various time points to measure plasma concentrations of this compound and assess systemic exposure.

  • Pharmacodynamic (Biomarker) Analysis: Stool samples were collected at baseline and at the end of the study. Levels of fecal calprotectin and a panel of pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α, IFN-γ) were measured to assess the biological activity of this compound in the gut.

  • Safety Monitoring: Adverse events were monitored and graded throughout the study.

Phase1b_Trial_Logic cluster_endpoints Primary and Secondary Endpoints Population Population: 8 Adults with Active Ileal/Ileocolonic CD Dosing Dosing Regimen: 1500 mg b.i.d. for 13 Days Population->Dosing PK Pharmacokinetics: Measure plasma this compound levels Dosing->PK Safety Safety & Tolerability: Monitor Adverse Events Dosing->Safety PD Pharmacodynamics: Measure stool inflammatory biomarkers Dosing->PD Result_PK Minimal Systemic Exposure PK->Result_PK evaluates Result_Safety Good Tolerability Safety->Result_Safety evaluates Result_PD Reduction in Fecal Inflammatory Markers PD->Result_PD evaluates

Figure 3: Logical flow of the Phase 1b clinical trial.

Conclusion and Future Directions

This compound represents a novel, targeted therapeutic approach for Crohn's disease that focuses on a key initiating event in the disease's pathogenesis: the adhesion of pathogenic bacteria to the gut wall. By selectively inhibiting the FimH adhesin, this compound has demonstrated in preclinical models the ability to prevent this adhesion and the subsequent inflammatory cascade. Early clinical data in patients with active Crohn's disease have shown that this compound is well-tolerated, has minimal systemic exposure, and reduces markers of intestinal inflammation.

While the Phase 2a SYMMETRY trial for postoperative CD was terminated due to recruitment challenges, the data gathered to date provide a strong rationale for the FimH-blocking mechanism as a viable strategy. Future research may explore the utility of this compound in other subsets of IBD patients or in combination with other therapeutic modalities. The targeted, non-immunosuppressive, and microbiome-sparing mechanism of action remains a highly attractive profile for the management of chronic inflammatory bowel diseases.

References

A Technical Guide to a Novel FimH Blocker for Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease (CD) and Ulcerative Colitis (UC), is a chronic inflammatory condition of the gastrointestinal tract with a complex and multifactorial etiology. A growing body of evidence implicates the gut microbiome, and specifically the pathobiont Adherent-Invasive Escherichia coli (AIEC), as a key player in the pathogenesis of IBD, particularly in CD. AIEC colonizes the intestinal mucosa of IBD patients at a higher prevalence than in healthy individuals. A critical virulence factor for AIEC is the mannose-binding adhesin FimH, located at the tip of type 1 pili. FimH facilitates the adhesion of AIEC to the intestinal epithelium by binding to the carcinoembryonic antigen-related cell adhesion molecule 6 (CEACAM6), which is overexpressed on the ileal epithelial cells of CD patients. This interaction triggers a downstream inflammatory cascade, primarily through the activation of Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines and perpetuating mucosal inflammation.

Targeting FimH with specific blockers represents a novel and promising therapeutic strategy for IBD. Unlike broad-spectrum antibiotics, FimH inhibitors do not aim to eradicate the bacteria but rather to "disarm" them by preventing their adhesion to the gut lining. This approach is expected to reduce inflammation and restore mucosal integrity with a minimal impact on the overall gut microbiota. This whitepaper provides an in-depth technical overview of a novel FimH blocker, Sibofimloc (also known as TAK-018), summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

The Role of FimH in Inflammatory Bowel Disease

Adherent-Invasive E. coli (AIEC) is a pathobiont frequently isolated from the intestinal mucosa of patients with Crohn's disease. The FimH adhesin is crucial for the virulence of AIEC, mediating its attachment to and invasion of intestinal epithelial cells. This adhesion is a critical initiating event in the inflammatory cascade associated with IBD. The binding of FimH to CEACAM6 on intestinal epithelial cells activates the TLR4 signaling pathway, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8, which drive and sustain intestinal inflammation.[1][2] FimH-expressing bacteria have been found to be significantly enriched in the gut microbiome of patients with active CD.[3] Functional FimH expression has been confirmed in ileal biopsies from a significant proportion of CD patients, highlighting its relevance as a therapeutic target.[3]

A Novel FimH Blocker: this compound (TAK-018)

This compound (formerly EB8018, now TAK-018) is a first-in-class, orally administered, gut-restricted small molecule designed to specifically block the FimH adhesin.[4][5] By competitively inhibiting the binding of FimH to mannosylated host receptors like CEACAM6, this compound prevents the initial step of AIEC-mediated pathogenesis.[3][6] This targeted anti-adhesion therapy aims to reduce the inflammatory cascade at its source without disrupting the broader gut microbiome, offering a potentially safer and more specific treatment modality for IBD.[4][7]

Mechanism of Action

This compound is a mannose-based antagonist that mimics the natural ligand of FimH. Its high affinity for the mannose-binding pocket of FimH effectively prevents the adhesion of FimH-expressing bacteria to the intestinal epithelium.[8] This blockage of adhesion subsequently inhibits the activation of the TLR4 signaling pathway, leading to a reduction in the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8.[4][9] Preclinical studies have shown that this compound can inhibit bacterial adhesion to the intestinal epithelium and prevent inflammation, thereby preserving mucosal integrity.[2][3]

Data Presentation

The following tables summarize the quantitative data from preclinical and clinical studies evaluating the efficacy of FimH blockers, including this compound (TAK-018).

Table 1: Preclinical In Vitro Efficacy of FimH Blockers

CompoundAssay TypeCell Line/TargetEndpointResultReference
TAK-018 Adhesion AssayHuman Primary Intestinal CellsInhibition of AIEC adhesionFull blocking activity at 1 µM[3]
Various MannosidesAdhesion AssayHTB-9 Bladder CellsInhibition of UPEC adhesionDose-dependent inhibition[10]

Table 2: Clinical Efficacy of this compound (TAK-018) in a Phase 1b Study in Patients with Active Crohn's Disease

BiomarkerChange from Baselinep-valueReference
Fecal Calprotectin DecreasedNot specified[9]
Stool IL-1β DecreasedNot specified[9]
Stool IL-6 DecreasedNot specified[9]
Stool IL-8 DecreasedNot specified[9]
Stool TNF-α DecreasedNot specified[9]
Stool IFN-γ DecreasedNot specified[9]

Mandatory Visualizations

FimH_Signaling_Pathway cluster_bacteria Adherent-Invasive E. coli (AIEC) cluster_inflammation Inflammatory Cascade AIEC AIEC FimH FimH Adhesin CEACAM6 CEACAM6 FimH->CEACAM6 Adhesion TLR4 TLR4 CEACAM6->TLR4 NFkB NF-κB Activation TLR4->NFkB This compound This compound (TAK-018) This compound->FimH Blockade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NFkB->Cytokines Inflammation Mucosal Inflammation Cytokines->Inflammation

Caption: FimH Signaling Pathway in IBD and the Mechanism of Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_start HAI Hemagglutination Inhibition (HAI) Assay Adhesion AIEC Adhesion & Invasion Assay Cytokine_vitro Cytokine Production Assay (co-culture) Adhesion->Cytokine_vitro Animal_model DSS-induced Colitis Mouse Model + AIEC Cytokine_vitro->Animal_model Treatment Oral Administration of FimH Blocker Animal_model->Treatment Evaluation Clinical & Histological Scoring Treatment->Evaluation Cytokine_vivo Mucosal Cytokine Analysis (ELISA/qPCR) Evaluation->Cytokine_vivo Start Novel FimH Blocker Candidate Start->HAI Start->Adhesion

References

Sibofimloc's Selective Approach to Modulating the Gut Microbiome in Crohn's Disease: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sibofimloc (formerly TAK-018) represents a novel, targeted therapeutic strategy for Crohn's Disease (CD) that focuses on mitigating the inflammatory activity of specific pathogenic bacteria without disrupting the broader commensal gut microbiome. As a first-in-class, orally administered, gut-restricted small molecule, this compound is designed to inhibit the FimH adhesin of pathogenic Escherichia coli and other Enterobacteriaceae. This mechanism prevents their adhesion to the intestinal epithelium, a critical step in the inflammatory cascade associated with CD. This technical guide synthesizes the available preclinical and clinical data on this compound's mechanism of action and its intended effect on the gut microbiome composition. While clinical trials collected data on the gut microbiome, detailed quantitative results on the overall microbial composition following this compound treatment have not been extensively published, largely due to the discontinuation of its clinical development. The primary focus of published research has been on the drug's selective anti-inflammatory action.

Introduction: The Role of FimH-Expressing Bacteria in Crohn's Disease

Crohn's Disease is a chronic inflammatory bowel disease characterized by a complex interplay of genetic and environmental factors, including the gut microbiome. A significant body of research points to a dysbiotic gut microbiome in CD patients, often characterized by an increased abundance of facultative anaerobes, particularly adherent-invasive Escherichia coli (AIEC). These bacteria express the type 1 pili adhesin, FimH, which facilitates their binding to the mannosylated glycoprotein CEACAM6 on the surface of intestinal epithelial cells. This adhesion is a key initiating event, leading to bacterial invasion and a subsequent pro-inflammatory immune response. This compound was developed to specifically block this interaction.

Mechanism of Action: A Targeted Anti-Adhesion Strategy

This compound is a FimH antagonist. By binding to the FimH adhesin on the surface of pathogenic bacteria, it competitively inhibits their attachment to the intestinal wall. This "disarming" of virulent bacteria is intended to reduce the production of pro-inflammatory cytokines, such as TNF-α, without exerting a bactericidal effect.[1][2][3] The key advantage of this approach is the potential to quell a significant trigger of inflammation in CD without the collateral damage to the commensal microbiota often associated with broad-spectrum antibiotics.

Signaling Pathway of FimH-Mediated Inflammation and this compound's Intervention

FimH_Signaling cluster_bacteria Pathogenic Bacteria cluster_epithelium Intestinal Epithelium cluster_drug Therapeutic Intervention AIEC Adherent-Invasive E. coli (AIEC) FimH FimH Adhesin CEACAM6 CEACAM6 Receptor FimH->CEACAM6 Adhesion TLR4 TLR4 CEACAM6->TLR4 Co-stimulation Inflammation Inflammatory Cascade (TNF-α, IL-6, etc.) TLR4->Inflammation Activation This compound This compound This compound->FimH Inhibition

Caption: FimH-mediated inflammation and the inhibitory action of this compound.

Preclinical Evidence: Insights from the Microbiome (2021) Study

A pivotal study by Chevalier, Laveissière, et al. in Microbiome (2021) laid the groundwork for understanding this compound's mechanism.[1] This research highlighted a significant, disease activity-dependent enrichment of Enterobacteriaceae in the gut microbiome of CD patients.

Quantitative Data on FimH-Expressing Bacteria in Crohn's Disease

While comprehensive data on the effect of this compound on the overall microbiome is not available, the study by Chevalier et al. provided key data on the prevalence of the drug's target.

Patient CohortNumber of PatientsFindingReference
Crohn's Disease358 (from two cohorts)Significant and disease activity-dependent enrichment of Enterobacteriaceae.[1]
Crohn's DiseaseIleal biopsiesFunctional FimH expression confirmed in 65% of patients.[1]
Experimental Protocols from Preclinical Studies
  • Objective: To characterize the gut microbiome composition of CD patients.

  • Methodology:

    • Fecal samples were collected from CD patients and healthy controls.

    • DNA was extracted from the fecal samples.

    • Shotgun metagenomic sequencing was performed to analyze the taxonomic composition of the gut microbiota.

    • Bioinformatic analysis was used to identify the relative abundance of different bacterial taxa, with a focus on Enterobacteriaceae.

  • Objective: To assess the role of FimH in bacterial adhesion and inflammation, and to test the efficacy of this compound.

  • Methodology:

    • Human intestinal explants were obtained from surgical resections.

    • The explants were cultured ex vivo.

    • Explants were exposed to FimH-expressing E. coli in the presence or absence of this compound.

    • Bacterial adhesion to the intestinal epithelium was quantified.

    • The expression of inflammatory markers in the tissue was measured to assess the inflammatory response.

Experimental Workflow for Preclinical Assessment

Preclinical_Workflow start Start: Hypothesis on FimH in CD patient_samples Collect Fecal Samples (CD Patients & Controls) start->patient_samples explant_model Human Intestinal Explant Model start->explant_model metagenomics Shotgun Metagenomic Sequencing patient_samples->metagenomics bioinformatics Bioinformatic Analysis metagenomics->bioinformatics enrichment Finding: Enrichment of Enterobacteriaceae in CD bioinformatics->enrichment bacterial_exposure Expose to AIEC +/- this compound explant_model->bacterial_exposure adhesion_assay Quantify Bacterial Adhesion bacterial_exposure->adhesion_assay inflammation_assay Measure Inflammatory Markers bacterial_exposure->inflammation_assay efficacy Finding: this compound Reduces Adhesion and Inflammation adhesion_assay->efficacy inflammation_assay->efficacy

Caption: Workflow of preclinical studies on this compound.

Clinical Development and Microbiome Analysis

This compound advanced to a Phase 1b clinical trial in patients with active CD (NCT03709628). A key secondary objective of this study was to evaluate the effect of this compound on the gut microbiome.

Phase 1b Clinical Trial Protocol for Microbiome Assessment
  • Objective: To assess the safety, pharmacokinetics, and pharmacodynamics of this compound, including its effect on the gut microbiome.

  • Methodology:

    • An open-label, multicenter study was conducted in adults with active CD.

    • Stool samples were collected from patients at baseline and at the end of the treatment period.

    • Microbiome analysis of the stool samples was planned to assess changes in microbial composition.

    • The study also measured changes in fecal inflammatory biomarkers such as calprotectin and pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α, IFN-γ).[4]

Published Clinical Findings

The primary outcomes of the Phase 1b study that have been published focus on the safety and tolerability of this compound, as well as its effect on inflammatory markers. The study demonstrated that this compound was well-tolerated with minimal systemic exposure.[4] A decrease in several stool inflammatory biomarkers was observed by the end of the study.[4]

Crucially, while stool samples were collected for microbiome analysis, the detailed results of this analysis, particularly quantitative data on the overall microbial composition, have not been made publicly available. The consistent message from the developers was that this compound was designed to not disturb the commensal gut microbiota, a claim supported by its targeted mechanism of action. However, without the supporting data, a quantitative assessment of its impact on microbial diversity and the relative abundance of non-targeted taxa cannot be provided in this guide.

Conclusion and Future Perspectives

This compound represents a highly selective, non-bactericidal approach to treating Crohn's Disease by targeting a key virulence factor of pathogenic bacteria. The preclinical evidence strongly supports its mechanism of action in reducing bacterial adhesion and subsequent inflammation. The intended effect on the gut microbiome was to leave the commensal population largely undisturbed, thereby avoiding the dysbiosis associated with broader-spectrum antimicrobial therapies.

Although the clinical development of this compound was discontinued, the principle of "disarming" pathogenic bacteria without killing them remains a promising therapeutic strategy. Future research in this area will be critical for developing the next generation of microbiome-targeted therapies for inflammatory and infectious diseases. The experimental frameworks utilized in the study of this compound provide a valuable template for the evaluation of such novel therapeutics. For drug development professionals, the key takeaway is the potential of virulence factor-targeted therapies to offer a more nuanced and less disruptive approach to microbiome modulation.

References

An In-depth Technical Guide to the Molecular Interactions Between Sibofimloc and FimH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular interactions between Sibofimloc (TAK-018), a first-in-class FimH antagonist, and its target, the bacterial adhesin FimH. This compound is an orally administered, gut-restricted small molecule developed for the treatment of Crohn's disease. Its mechanism of action centers on the inhibition of FimH, a critical virulence factor expressed on the surface of Enterobacteriaceae, including adherent-invasive Escherichia coli (AIEC), which are implicated in the pathogenesis of Crohn's disease. By blocking the adhesion of these bacteria to the intestinal epithelium, this compound aims to reduce the associated inflammation without disrupting the broader gut microbiome. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the underlying pathways and experimental workflows.

Introduction: The Role of FimH in Crohn's Disease Pathogenesis

FimH is a mannose-binding protein located at the tip of type 1 pili on various bacteria, including E. coli. It mediates the adhesion of these bacteria to mannosylated glycoproteins on the surface of host epithelial cells. In the context of Crohn's disease, FimH-expressing bacteria, particularly AIEC, are found in higher abundance in the intestinal mucosa of patients. The binding of FimH to host cell receptors, such as Toll-like receptor 4 (TLR4), is believed to trigger a pro-inflammatory cascade, leading to the release of cytokines like TNF-α and contributing to the chronic inflammation characteristic of the disease.

This compound is designed to competitively inhibit the mannose-binding site of FimH, thereby preventing the initial step of bacterial adhesion to the intestinal wall. This targeted approach is intended to disarm the pathogenic bacteria without killing them, thus avoiding the potential for antibiotic resistance and significant disruption of the commensal gut microbiota.

Molecular Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of the FimH adhesin. By binding to the mannose-binding pocket of FimH, this compound physically obstructs the interaction between FimH and its natural mannose-containing receptors on the intestinal epithelium. This inhibition has two key downstream effects:

  • Prevention of Bacterial Adhesion: By blocking the FimH-receptor interaction, this compound prevents the attachment of pathogenic bacteria to the gut wall. This is the initial and critical step in the colonization and subsequent inflammatory response mediated by these bacteria.

  • Induction of Bacterial Aggregation: this compound is a bi-mannosylated compound, meaning it possesses two mannose-like moieties. This structure allows it to cross-link multiple FimH adhesins on the surface of different bacteria, leading to the formation of bacterial aggregates. These aggregates are then more easily cleared from the gastrointestinal tract through peristalsis.

The inhibition of FimH-mediated adhesion to TLR4 receptors on intestinal epithelial cells leads to a reduction in the downstream inflammatory signaling cascade.[1][2] This, in turn, decreases the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-8, which are key mediators of the chronic inflammation observed in Crohn's disease.[2]

Quantitative Data on this compound-FimH Interaction

While specific biophysical binding affinity data, such as the dissociation constant (Kd) from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) studies, are not publicly available, preclinical studies have provided quantitative measures of this compound's biological activity.

Assay TypeOrganism/SystemEndpointResultReference
Bacterial Adhesion AssayAdherent-Invasive E. coli (AIEC) strains on human primary intestinal epithelial cellsInhibition of bacterial adhesionFull blocking activity observed at 1 µMChevalier, Laveissière, et al., Microbiome, 2021
Bacterial Aggregation AssayFimH-expressing E. coliInduction of bacterial aggregationConcentration-dependent aggregationChevalier, Laveissière, et al., Microbiome, 2021
Ex Vivo Human Intestinal ExplantsIleal biopsies from Crohn's disease patientsPresence of FimH-expressing bacteria65%-85% of biopsies showed FimH-expressing bacteriaEnterome Press Release, 2021

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the molecular interactions and biological effects of this compound.

Bacterial Adhesion Assay

This assay quantifies the ability of a compound to inhibit the adhesion of bacteria to epithelial cells.

Protocol Overview:

  • Cell Culture: Human primary intestinal epithelial cells are cultured to confluence in appropriate multi-well plates.

  • Bacterial Culture: FimH-expressing bacteria (e.g., AIEC strain LF82) are grown to a specific optical density.

  • Inhibitor Pre-incubation: Bacteria are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour at 37°C).

  • Co-incubation: The pre-incubated bacteria are then added to the epithelial cell monolayers and incubated to allow for adhesion (e.g., for a set duration at 37°C).

  • Washing: Non-adherent bacteria are removed by washing the wells multiple times with a suitable buffer (e.g., PBS).

  • Quantification: The number of adherent bacteria is quantified. This can be done by lysing the epithelial cells to release the bacteria and then plating the lysate on agar plates to count colony-forming units (CFUs). Alternatively, if using fluorescently labeled bacteria, the fluorescence intensity can be measured.

Bacterial Aggregation Assay

This assay assesses the ability of a multivalent inhibitor like this compound to induce the aggregation of bacteria.

Protocol Overview:

  • Bacterial Suspension: A suspension of FimH-expressing bacteria is prepared in a suitable buffer or growth medium.

  • Inhibitor Addition: Varying concentrations of this compound or a vehicle control are added to the bacterial suspension in a multi-well plate.

  • Incubation: The plate is incubated under conditions that allow for gentle mixing (e.g., slow agitation at 37°C for several hours).

  • Measurement of Aggregation: Bacterial aggregation can be monitored over time by measuring the change in optical density (OD) of the suspension using a spectrophotometer. As bacteria aggregate, the OD will decrease. Visual inspection under a microscope can also be used to confirm aggregation.

Human Intestinal Explant Culture

This ex vivo model provides a more physiologically relevant system to study the effects of this compound on bacterial adhesion and the subsequent inflammatory response in human intestinal tissue.

Protocol Overview:

  • Tissue Procurement: Fresh ileal biopsies are obtained from patients with Crohn's disease during endoscopic procedures.

  • Explant Culture: The biopsies are placed on a support matrix (e.g., a sponge) in a culture dish containing appropriate culture medium. The tissue is oriented with the mucosal side facing upwards.

  • Bacterial Infection and Treatment: The explants are infected with FimH-expressing bacteria (e.g., AIEC) in the presence or absence of this compound.

  • Incubation: The cultures are incubated for a defined period (e.g., 4 hours) to allow for bacterial adhesion and the initiation of an inflammatory response.

  • Analysis:

    • Bacterial Adhesion: The number of adherent bacteria on the explant surface can be quantified using techniques such as fluorescence microscopy (with fluorescently labeled bacteria) or by homogenizing the tissue and plating for CFU counting.

    • Inflammatory Response: The culture supernatant can be collected to measure the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) using methods like ELISA. The tissue itself can also be processed for analysis of gene expression (e.g., by qPCR) or for histological examination.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway inhibited by this compound and a typical experimental workflow for its evaluation.

G cluster_0 Bacterial Adhesion and Inflammatory Signaling cluster_1 Inhibition by this compound FimH FimH on Pathogenic Bacteria TLR4 TLR4 Receptor on Intestinal Epithelial Cell FimH->TLR4 Adhesion Signaling Downstream Signaling (e.g., NF-κB pathway) TLR4->Signaling Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Signaling->Cytokines Induction Inflammation Intestinal Inflammation Cytokines->Inflammation Promotion This compound This compound This compound->FimH Binding FimH_Inhibited FimH (Inhibited)

Caption: Mechanism of Action of this compound in Inhibiting FimH-Mediated Inflammation.

G cluster_0 Experimental Workflow start Start: Culture of Intestinal Epithelial Cells pre_incubation Pre-incubation of Bacteria with this compound start->pre_incubation co_incubation Co-incubation of Bacteria and Epithelial Cells pre_incubation->co_incubation washing Washing to Remove Non-adherent Bacteria co_incubation->washing quantification Quantification of Adherent Bacteria washing->quantification end End: Determination of Inhibitory Activity quantification->end

Caption: General Experimental Workflow for an In Vitro Bacterial Adhesion Assay.

Conclusion

This compound represents a novel, targeted therapeutic approach for the treatment of Crohn's disease. By specifically inhibiting the FimH adhesin on pathogenic bacteria, it effectively prevents a key initiating step in the inflammatory cascade associated with the disease. The available preclinical data demonstrates its ability to block bacterial adhesion and induce bacterial aggregation at physiologically relevant concentrations. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other FimH antagonists. Further studies to elucidate the precise biophysical parameters of the this compound-FimH interaction will provide a more complete understanding of its molecular mechanism and may aid in the development of future generations of FimH inhibitors.

References

Methodological & Application

Application Notes and Protocols for Sibofimloc in Murine Colitis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibofimloc (also known as TAK-018) is a first-in-class, orally administered, gut-restricted small molecule designed to inhibit the FimH adhesin of pathogenic bacteria.[1][2][3] FimH is a virulence factor expressed on the surface of Enterobacteriaceae, including adherent-invasive Escherichia coli (AIEC), which are implicated in the pathogenesis of Crohn's disease (CD).[4][5] By binding to the mannosylated host cell receptor, carcinoembryonic antigen-related cell adhesion molecule 6 (CEACAM6), FimH facilitates bacterial adhesion to and invasion of the gut mucosa.[4] This interaction triggers a pro-inflammatory cascade through Toll-like receptor 4 (TLR4) signaling, leading to the release of inflammatory cytokines such as TNF-α.[2][6] this compound is designed to competitively block FimH, thereby preventing bacterial adhesion and subsequent inflammation without disrupting the broader gut microbiome.[1]

While clinical trials for this compound in Crohn's disease are underway, detailed protocols for its evaluation in preclinical murine colitis models have not been extensively published. The key publication describing this compound's mechanism of action focused on human intestinal explants and the company proceeded to clinical trials based on these findings. This document provides a comprehensive, proposed experimental protocol for evaluating this compound in a relevant murine model of colitis, based on established methodologies for inducing colitis and the known mechanism of action of FimH antagonists.

Signaling Pathway of FimH-Mediated Inflammation

The signaling pathway initiated by FimH adhesion is a critical component of the inflammatory response in susceptible individuals. The following diagram illustrates this pathway and the proposed point of intervention for this compound.

FimH_Signaling_Pathway cluster_bacteria Pathogenic Bacteria (e.g., AIEC) cluster_epithelium Intestinal Epithelial Cell cluster_intervention Therapeutic Intervention Bacteria FimH-expressing Bacteria CEACAM6 CEACAM6 Receptor Bacteria->CEACAM6 Adhesion TLR4 TLR4 CEACAM6->TLR4 Activation MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NFkB->Cytokines Transcription This compound This compound This compound->Bacteria Blocks FimH

Caption: FimH-mediated inflammatory signaling pathway and this compound's mechanism of action.

Experimental Protocol: this compound in a DSS + AIEC-Induced Murine Colitis Model

This protocol describes a model that combines dextran sulfate sodium (DSS)-induced epithelial injury with subsequent infection by FimH-expressing AIEC. This approach is highly relevant for testing a FimH antagonist as it specifically models the bacterial component of inflammatory bowel disease.

1. Materials and Reagents

  • C57BL/6 mice (female, 6-8 weeks old)

  • Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)

  • Adherent-Invasive E. coli (AIEC) strain LF82 (or other relevant FimH-expressing strain)

  • Luria-Bertani (LB) broth and agar

  • This compound (TAK-018)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Streptomycin

  • Anesthetics (e.g., isoflurane)

  • Materials for histology (formalin, paraffin, H&E stain)

  • Kits for cytokine analysis (ELISA or multiplex assay)

  • Materials for quantitative PCR (qPCR) for bacterial load assessment

2. Experimental Workflow

The following diagram outlines the key steps and timelines for the proposed study.

Experimental_Workflow cluster_acclimatization Week 1 cluster_induction Week 2 cluster_treatment Weeks 2-3 cluster_analysis Day 11 Acclimatization Acclimatization Streptomycin Day 0: Streptomycin (Oral Gavage) Acclimatization->Streptomycin DSS Days 1-5: DSS in Drinking Water Streptomycin->DSS AIEC Day 3: AIEC Infection (Oral Gavage) DSS->AIEC Treatment Days 3-10: this compound or Vehicle (Oral Gavage, Twice Daily) AIEC->Treatment Euthanasia Euthanasia Treatment->Euthanasia Analysis Sample Collection & Analysis (Colon length, Histology, Cytokines, Bacterial Load) Euthanasia->Analysis

Caption: Experimental workflow for evaluating this compound in a murine colitis model.

3. Detailed Methodology

a. Animal Housing and Acclimatization:

  • House mice in a specific pathogen-free facility with a 12-hour light/dark cycle.

  • Provide standard chow and water ad libitum.

  • Allow a one-week acclimatization period before the start of the experiment.

b. Induction of Colitis and AIEC Infection:

  • Day 0: Administer a single oral gavage of streptomycin (20 mg/mouse) to disrupt the gut microbiota.

  • Days 1-5: Replace drinking water with a solution of 2.0-2.5% (w/v) DSS. The exact concentration may need to be optimized for the specific animal facility and DSS batch.

  • Day 3: Infect mice with an oral gavage of 10^9 colony-forming units (CFU) of AIEC LF82 in 100 µL of PBS.

c. This compound Administration:

  • Randomly divide mice into the following groups (n=8-10 mice per group):

    • Group 1: Healthy Control (no DSS, no AIEC, vehicle treatment)

    • Group 2: DSS + AIEC + Vehicle

    • Group 3: DSS + AIEC + this compound (Low Dose, e.g., 10 mg/kg)

    • Group 4: DSS + AIEC + this compound (High Dose, e.g., 50 mg/kg)

  • Days 3-10: Administer this compound or vehicle via oral gavage twice daily. The dosage of this compound should be determined based on preliminary dose-ranging studies, but the proposed doses provide a starting point.

d. Assessment of Colitis Severity:

  • Daily Monitoring: Record body weight, stool consistency, and presence of blood in the feces. Calculate the Disease Activity Index (DAI) based on these parameters (see Table 1 for scoring).

  • Day 11: Euthanize mice.

  • Macroscopic Evaluation: Measure the length of the colon from the cecum to the anus.

  • Histological Analysis:

    • Fix a distal segment of the colon in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Score for inflammation severity, extent, and crypt damage (see Table 2 for scoring).

  • Myeloperoxidase (MPO) Activity: Homogenize a section of the colon and measure MPO activity as an indicator of neutrophil infiltration.

e. Analysis of Inflammatory Markers and Bacterial Load:

  • Cytokine Analysis: Homogenize a section of the colon and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex assay.

  • Bacterial Load:

    • Homogenize a pre-weighed section of the colon.

    • Plate serial dilutions on selective agar to determine the CFU of AIEC per gram of tissue.

    • Alternatively, extract DNA and perform qPCR for a specific AIEC gene to quantify bacterial load.

Data Presentation

Table 1: Disease Activity Index (DAI) Scoring

ScoreWeight Loss (%)Stool ConsistencyBlood in Stool
0 <1%NormalNegative
1 1-5%
2 5-10%Loose StoolsPositive
3 10-15%
4 >15%DiarrheaGross Bleeding

The DAI is calculated as the sum of the scores for weight loss, stool consistency, and blood in stool, divided by 3.

Table 2: Histological Scoring of Colitis

ScoreInflammation SeverityInflammation ExtentCrypt Damage
0 NoneNoneIntact Crypts
1 MildMucosalBasal 1/3 Damaged
2 ModerateMucosal & SubmucosalBasal 2/3 Damaged
3 SevereTransmuralEntire Crypt Lost

The total histological score is the sum of the scores for inflammation severity, extent, and crypt damage.

Table 3: Expected Outcomes of this compound Treatment (Template for Results)

ParameterDSS + AIEC + VehicleDSS + AIEC + this compound (Low Dose)DSS + AIEC + this compound (High Dose)
Maximal Weight Loss (%) ~15-20%ReducedSignificantly Reduced
Final DAI Score HighReducedSignificantly Reduced
Colon Length (cm) ShortenedIncreasedSignificantly Increased
Histological Score HighReducedSignificantly Reduced
MPO Activity (U/g tissue) HighReducedSignificantly Reduced
TNF-α (pg/mg tissue) HighReducedSignificantly Reduced
AIEC Load (CFU/g tissue) HighReducedSignificantly Reduced

Conclusion

This document provides a detailed, albeit proposed, protocol for the preclinical evaluation of this compound in a highly relevant murine model of colitis. By targeting the initial step of bacterial adhesion, this compound represents a novel therapeutic strategy for inflammatory bowel diseases. The successful execution of these experiments would provide crucial data on the in vivo efficacy of this FimH antagonist and support its further clinical development. Researchers are encouraged to optimize the specific parameters of this protocol, such as DSS concentration and this compound dosage, for their particular experimental conditions.

References

Methods for Assessing Bacterial Adhesion to Intestinal Epithelial Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial adhesion to the intestinal epithelium is a critical initiating step in both pathogenic infections and the colonization of beneficial probiotic bacteria. The ability to accurately quantify and characterize this interaction is paramount for understanding disease mechanisms, evaluating the efficacy of anti-infective agents, and developing novel probiotic therapies. This document provides detailed application notes and protocols for three common methods used to assess bacterial adhesion to intestinal epithelial cells: the traditional plate counting method, flow cytometry, and fluorescence microscopy.

In Vitro Models of the Intestinal Epithelium

A variety of in vitro models are utilized to mimic the intestinal barrier. The choice of model can significantly influence the outcome of adhesion assays.

  • Caco-2 Cells: Human colorectal adenocarcinoma cells that differentiate into a polarized monolayer resembling mature enterocytes. They are widely used but lack a mucus layer.[1][2]

  • HT29-MTX Cells: A subclone of the HT29 human colon adenocarcinoma cell line that differentiates into mucus-producing goblet cells.[1]

  • Co-culture Models (e.g., Caco-2/HT29-MTX): These models more closely mimic the physiological complexity of the intestinal epithelium by including both absorptive and mucus-secreting cell types.[1] The presence of a mucus layer in these co-cultures can reduce bacterial adhesion compared to Caco-2 monocultures.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on bacterial adhesion to different intestinal epithelial cell models.

Table 1: Comparison of Bacterial Adhesion to Different In Vitro Models

Bacterial StrainIn Vitro ModelAdhesion Percentage (%)Reference
Lactobacillus rhamnosus GGCaco-2Lower than to mucin[3]
Bifidobacterium animalis subsp. lactis Bb12Caco-2Lower than to mucin[3]
Escherichia coliWells without mucin2.6 - 27.3[3]
Listeria monocytogenesWells without mucin2.6 - 27.3[3]
Various probiotic and pathogenic bacteriaHT29-MTX0.5 - 2.3[3]
Various probiotic and pathogenic bacteriaCaco-2/HT29-MTX co-culture0.6 - 3.2[3]

Table 2: Parameters for Bacterial Adhesion Assays

ParameterValue/RangeCell LineBacterial StrainReference
Multiplicity of Infection (MOI)10 bacteria : 1 Caco-2 cellCaco-2Listeria monocytogenes[4]
Incubation Time30 minutesCaco-2Listeria monocytogenes[4]
Incubation Time1 hourCaco-2Cronobacter sakazakii
Incubation Time2 hoursCaco-2Shigella flexneri[5]
Bacterial Concentration1 x 10^8 CFU/mLCaco-2Cronobacter sakazakii
Cell Seeding Density1 x 10^5 cells/well24-well plateShigella flexneri[5]

Experimental Protocols

Traditional Plate Counting Method

This method is a widely used, cost-effective technique to quantify viable adherent bacteria.

Protocol:

  • Cell Culture:

    • Seed Caco-2 cells in 24-well tissue culture plates at a density of 1 x 10^5 cells per well.[5]

    • Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.[5]

    • Allow the cells to differentiate for 7-10 days, changing the medium every 2-3 days, until they form a confluent monolayer.[5]

  • Bacterial Preparation:

    • Culture the bacterial strain of interest overnight in an appropriate broth medium (e.g., Luria-Bertani broth for E. coli).

    • Harvest the bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in cell culture medium without antibiotics to a final concentration of approximately 1 x 10^8 CFU/mL.

  • Adhesion Assay:

    • Wash the confluent Caco-2 cell monolayers twice with sterile PBS to remove any residual medium and antibiotics.

    • Add 500 µL of the bacterial suspension to each well.

    • Incubate the plates for 1-2 hours at 37°C in a 5% CO2 atmosphere to allow for bacterial adhesion.[5]

    • After incubation, gently wash the monolayers five times with sterile PBS to remove non-adherent bacteria.

    • Lyse the Caco-2 cells by adding 500 µL of 0.1% Triton X-100 in PBS to each well and incubating for 10-15 minutes at 37°C.[4]

    • Perform serial dilutions of the resulting lysate in sterile PBS.

    • Plate the dilutions onto appropriate agar plates (e.g., LB agar for E. coli).

    • Incubate the plates overnight at 37°C.

  • Quantification:

    • Count the number of colony-forming units (CFUs) on the plates.

    • Calculate the percentage of adherent bacteria using the following formula: (CFU of adherent bacteria / CFU of initial bacterial inoculum) x 100.

Flow Cytometry-Based Adhesion Assay

Flow cytometry offers a high-throughput method to quantify bacterial adhesion and can distinguish between viable and dead bacteria.[6]

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells to confluence in 6-well plates as described in the plate counting method.

  • Bacterial Preparation and Staining:

    • Prepare the bacterial suspension as previously described.

    • Stain the bacteria with a fluorescent dye such as SYBR Green I (for total bacteria) and propidium iodide (for dead bacteria) according to the manufacturer's instructions.

  • Adhesion Assay:

    • Wash the Caco-2 monolayers twice with sterile PBS.

    • Add the fluorescently labeled bacterial suspension to the cells and incubate for the desired time.

    • Wash the monolayers gently to remove non-adherent bacteria.

    • Detach the Caco-2 cells with adhered bacteria using trypsin-EDTA.

    • Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Gate on the Caco-2 cell population based on forward and side scatter.

    • Quantify the percentage of fluorescently positive Caco-2 cells, which represents the cells with adherent bacteria.

    • The intensity of the fluorescence can provide a relative measure of the number of bacteria per cell.

Fluorescence Microscopy-Based Adhesion Assay

This method allows for the direct visualization and localization of adherent bacteria on the epithelial cells.

Protocol:

  • Cell Culture:

    • Grow Caco-2 cells to confluence on sterile glass coverslips placed in 24-well plates.

  • Bacterial Preparation and Labeling:

    • Prepare and wash the bacterial suspension as described above.

    • Label the bacteria with a fluorescent dye (e.g., FITC or a fluorescently tagged antibody specific to the bacteria).

  • Adhesion Assay:

    • Perform the adhesion assay as described in the plate counting method.

    • After the final wash to remove non-adherent bacteria, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Gently wash the coverslips with PBS.

  • Staining and Mounting:

    • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes if intracellular staining is required.

    • (Optional) Stain the Caco-2 cell actin cytoskeleton with fluorescently labeled phalloidin (e.g., Alexa Fluor 594 phalloidin) and the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Microscopy and Image Analysis:

    • Visualize the slides using a fluorescence or confocal microscope.

    • Acquire images and quantify the number of adherent bacteria per cell or per field of view using image analysis software.

Signaling Pathways in Bacterial Adhesion

Bacterial adhesion to intestinal epithelial cells can trigger various host cell signaling pathways, leading to inflammatory responses, cytoskeletal rearrangements, and altered barrier function. Two key pathways involved are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the innate immune response to bacterial infection in intestinal epithelial cells.[7] Activation of this pathway leads to the production of pro-inflammatory cytokines and chemokines.

NFkB_Pathway NF-κB Signaling Pathway in Bacterial Adhesion cluster_cytoplasm Cytoplasm Bacteria Adherent Bacteria PAMPs PAMPs (e.g., LPS, Flagellin) Bacteria->PAMPs releases TLR Toll-like Receptor (TLR) PAMPs->TLR binds MyD88 MyD88 TLR->MyD88 recruits IKK_complex IKKα IKKβ IKKγ MyD88->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-8, TNF-α) NFkB_active->Gene_Expression induces

Caption: NF-κB signaling pathway activated by bacterial adhesion.

MAPK Signaling Pathway

The MAPK pathway is involved in regulating various cellular processes, including inflammation, proliferation, and apoptosis, in response to bacterial adhesion.[1]

MAPK_Pathway MAPK Signaling Pathway in Bacterial Adhesion cluster_cytoplasm Cytoplasm Bacteria Adherent Bacteria Bacterial_Factors Bacterial Effectors/ Components Bacteria->Bacterial_Factors delivers Host_Receptor Host Cell Receptor (e.g., EGFR, Integrins) Bacterial_Factors->Host_Receptor activates Ras_Rho Ras/Rho GTPases Host_Receptor->Ras_Rho activates MAPKKK MAPKKK (e.g., Raf, MEKK) Ras_Rho->MAPKKK activates MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors activates Nucleus Nucleus Transcription_Factors->Nucleus translocate to Cellular_Response Cellular Response (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Cellular_Response regulates

Caption: General overview of the MAPK signaling cascade upon bacterial adhesion.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for assessing bacterial adhesion to intestinal epithelial cells.

Adhesion_Workflow General Workflow for Bacterial Adhesion Assays start Start cell_culture 1. Culture Intestinal Epithelial Cells start->cell_culture adhesion_step 3. Co-incubate Bacteria and Epithelial Cells cell_culture->adhesion_step bacterial_prep 2. Prepare Bacterial Inoculum bacterial_prep->adhesion_step wash 4. Wash to Remove Non-adherent Bacteria adhesion_step->wash quantification 5. Quantification of Adherent Bacteria wash->quantification plate_count Plate Counting quantification->plate_count flow_cytometry Flow Cytometry quantification->flow_cytometry microscopy Fluorescence Microscopy quantification->microscopy data_analysis 6. Data Analysis and Interpretation plate_count->data_analysis flow_cytometry->data_analysis microscopy->data_analysis end End data_analysis->end

Caption: A generalized workflow for bacterial adhesion experiments.

References

Application Notes and Protocols: Quantifying Changes in the Gut Microbiome after Sibofimloc Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibofimloc (also known as TAK-018) is a first-in-class, orally administered, gut-restricted small molecule designed to treat Crohn's disease (CD). It functions as a FimH blocker, targeting a key virulence factor expressed by pathogenic bacteria in the gut, particularly adherent-invasive Escherichia coli (AIEC), which are implicated in the inflammation associated with CD. A crucial aspect of this compound's mechanism is its high selectivity, aiming to disarm these pathogenic bacteria without causing a broad disruption to the commensal gut microbiota.[1][2] This document provides an overview of this compound's mechanism, discusses the expected impact on the gut microbiome, and offers detailed protocols for quantifying any potential changes.

Mechanism of Action

This compound's therapeutic approach is centered on inhibiting the FimH adhesin on the surface of certain Enterobacteriaceae, including AIEC. FimH enables these bacteria to bind to mannosylated proteins, such as CEACAM6, on the surface of intestinal epithelial cells. This adhesion is a critical step in the colonization and invasion of the gut mucosa, which in turn triggers an inflammatory cascade through the activation of pathways like Toll-like receptor 4 (TLR4).[3][4]

By blocking FimH, this compound prevents this initial attachment, effectively neutralizing the bacteria's ability to cause inflammation without killing them.[1][2] This "disarming" approach is intended to preserve the overall structure of the gut microbiome, a significant advantage over traditional broad-spectrum antibiotics.[1][2] Studies have shown that this compound can selectively bind to and aggregate FimH-expressing bacteria in ileal biopsies from CD patients.[1][2]

Sibofimloc_Mechanism cluster_gut_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_inflammation Inflammatory Cascade FimH_Bacteria FimH-expressing E. coli (AIEC) CEACAM6 CEACAM6 Receptor FimH_Bacteria->CEACAM6 Adhesion via FimH This compound This compound This compound->FimH_Bacteria Blocks FimH Epithelial_Cell Epithelial Cell TLR4 TLR4 Activation Epithelial_Cell->TLR4 Bacterial Invasion Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TLR4->Cytokines Inflammation Mucosal Inflammation Cytokines->Inflammation

Caption: this compound's FimH-blocking mechanism.

Expected Impact on the Gut Microbiome

A key feature of this compound is its targeted mechanism, which is not expected to alter the overall composition of the gut microbiota significantly.[1][2] The therapeutic goal is to reduce the virulence of pathogenic bacteria, not to eliminate them or other commensal species. Therefore, large-scale quantitative shifts in microbial diversity (alpha and beta diversity) are not anticipated. Instead, any changes would likely be subtle and focused on the functional capacity of the microbiome, specifically the reduction of inflammatory triggers.

Quantitative Data from Clinical Studies

While direct, publicly available quantitative data on gut microbiome composition changes post-Sibofimloc treatment is limited, clinical studies have focused on pharmacodynamic markers of inflammation. A Phase 1b study in patients with active Crohn's disease demonstrated a decrease in several pro-inflammatory biomarkers in stool samples following treatment.[5]

BiomarkerChange Observed After 13 Days of Treatment
Interleukin-1β (IL-1β)Decreased
Interleukin-6 (IL-6)Decreased
Interleukin-8 (IL-8)Decreased
Tumor Necrosis Factor-α (TNF-α)Decreased
Interferon-γ (IFN-γ)Decreased
Fecal CalprotectinDecreased
Table 1: Changes in Inflammatory Biomarkers in Stool After this compound Treatment. Data sourced from a Phase 1b study in patients with active Crohn's disease.[5]

Protocols for Quantifying Gut Microbiome Changes

To assess the targeted effects of this compound or similar compounds on the gut microbiome, a combination of sequencing-based and functional assays is recommended. The following are detailed protocols for a comprehensive analysis.

Experimental_Workflow cluster_sampling Sample Collection cluster_processing Sample Processing & Sequencing cluster_analysis Data Analysis Stool_Collection Stool Sample Collection (Baseline & Post-treatment) DNA_Extraction DNA Extraction Stool_Collection->DNA_Extraction Library_Prep 16S rRNA or Shotgun Library Preparation DNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control & Read Processing Sequencing->QC Taxonomic_Profiling Taxonomic Profiling (OTU/ASV Clustering) QC->Taxonomic_Profiling Functional_Profiling Functional & Pathway Analysis (Shotgun only) QC->Functional_Profiling Stats Statistical Analysis & Biomarker Discovery Taxonomic_Profiling->Stats Functional_Profiling->Stats

Caption: General workflow for microbiome analysis.
Protocol 1: Stool Sample Collection and Storage

Objective: To properly collect and store stool samples to preserve microbial DNA integrity.

Materials:

  • Stool collection kits (containing a collection container, spatula, and a vial with a DNA stabilizer solution, e.g., Zymo Research DNA/RNA Shield or similar).

  • Gloves.

  • -80°C freezer.

Procedure:

  • Provide subjects with detailed instructions and a collection kit.

  • Instruct subjects to collect a small, pea-sized amount of stool using the provided spatula.

  • The sample should be immediately transferred into the vial containing the DNA stabilizer solution.

  • The vial should be securely capped and shaken vigorously for at least 30 seconds to ensure the sample is homogenized in the stabilizer.

  • Label the vial with the subject ID, date, and time of collection.

  • Samples can be stored at ambient temperature for up to a month in the stabilizer solution. For long-term storage, freeze samples at -80°C.

Protocol 2: DNA Extraction

Objective: To isolate high-quality microbial DNA from stool samples.

Materials:

  • QIAamp PowerFecal Pro DNA Kit (or similar bead-beating based kit).

  • Microcentrifuge.

  • Vortexer with a microcentrifuge tube adapter.

  • Nuclease-free water.

Procedure:

  • Thaw stool samples (if frozen) and vortex the stabilized sample.

  • Transfer up to 200 µL of the sample/stabilizer slurry to the bead-beating tube provided in the DNA extraction kit.

  • Follow the manufacturer's protocol for the QIAamp PowerFecal Pro DNA Kit. This typically involves steps for mechanical lysis (bead beating), chemical lysis, and removal of inhibitors.

  • Elute the purified DNA in the provided elution buffer or nuclease-free water.

  • Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) to check A260/280 and A260/230 ratios, and a fluorometer (e.g., Qubit) for accurate concentration measurement.

Protocol 3: 16S rRNA Gene Amplicon Sequencing

Objective: To determine the taxonomic composition of the bacterial community.

Materials:

  • Extracted microbial DNA.

  • Primers for the desired 16S rRNA variable region (e.g., V4 region primers 515F/806R).

  • PCR reagents (polymerase, dNTPs, buffer).

  • AMPure XP beads (or similar for PCR cleanup).

  • Sequencing library preparation kit (e.g., Illumina Nextera XT).

  • Illumina MiSeq or NovaSeq sequencer.

Procedure:

  • PCR Amplification:

    • Set up PCR reactions with primers targeting the V4 region of the 16S rRNA gene. Include a no-template control.

    • Run the PCR with an appropriate annealing temperature and cycle number.

  • PCR Cleanup:

    • Purify the PCR products using AMPure XP beads to remove primers and dNTPs.

  • Library Preparation:

    • Perform a second PCR to attach sequencing adapters and barcodes (indexes) to the amplicons.

    • Purify the final barcoded amplicons, again using AMPure XP beads.

  • Library Quantification and Pooling:

    • Quantify each library and pool them in equimolar concentrations.

  • Sequencing:

    • Sequence the pooled library on an Illumina platform, following the manufacturer's instructions.

Protocol 4: Shotgun Metagenomic Sequencing

Objective: To obtain a comprehensive view of all genes in the microbial community, allowing for both taxonomic and functional analysis.

Materials:

  • High-quality extracted microbial DNA.

  • Shotgun library preparation kit (e.g., NEBNext Ultra II FS DNA Library Prep Kit).

  • AMPure XP beads.

  • Illumina NovaSeq or other high-throughput sequencer.

Procedure:

  • DNA Fragmentation:

    • Fragment the extracted DNA to the desired size (e.g., 350 bp) using enzymatic or mechanical methods as per the library prep kit protocol.

  • Library Preparation:

    • Perform end-repair, A-tailing, and ligation of sequencing adapters with barcodes.

    • Carry out size selection using AMPure XP beads.

  • Library Amplification and Quantification:

    • Amplify the adapter-ligated DNA via PCR.

    • Purify the final library and assess its quality and quantity.

  • Sequencing:

    • Pool libraries and perform deep sequencing on a high-throughput platform.

Protocol 5: Bioinformatic and Statistical Analysis

Objective: To process sequencing data to determine taxonomic and functional profiles and identify significant changes.

Software:

  • 16S rRNA data: QIIME 2, DADA2, or similar.

  • Shotgun data: KneadData for quality control, MetaPhlAn for taxonomic profiling, and HUMAnN for functional profiling.

  • Statistical analysis: R (using packages like vegan, phyloseq, DESeq2).

Procedure:

  • Quality Control:

    • Demultiplex reads based on barcodes.

    • Trim adapters and low-quality bases. For shotgun data, remove host (human) reads.

  • Taxonomic Profiling:

    • 16S: Cluster reads into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs) and assign taxonomy.

    • Shotgun: Align reads to a reference database of microbial genomes.

  • Functional Profiling (Shotgun only):

    • Align reads to a database of protein-coding genes (e.g., UniRef90) to determine the abundance of gene families and reconstruct metabolic pathways.

  • Statistical Analysis:

    • Alpha Diversity: Calculate within-sample diversity metrics (e.g., Shannon index, Observed ASVs). Compare between baseline and post-treatment groups using paired t-tests or Wilcoxon signed-rank tests.

    • Beta Diversity: Calculate between-sample diversity (e.g., Bray-Curtis dissimilarity, UniFrac distances). Visualize with PCoA plots and test for significant differences using PERMANOVA.

    • Differential Abundance Analysis: Use tools like ANCOM or DESeq2 to identify specific taxa or functional pathways that are significantly different between treatment timepoints.

Conclusion

This compound represents a targeted therapeutic strategy for Crohn's disease that aims to reduce inflammation by preventing the adhesion of pathogenic bacteria, without disrupting the broader gut microbial community. While significant changes in the overall microbiome composition are not the expected outcome, the protocols outlined above provide a robust framework for researchers to precisely quantify the taxonomic and functional profiles of the gut microbiome. This will enable a detailed assessment of this compound's selective mechanism and its impact on the microbial ecosystem in the context of inflammatory bowel disease.

References

Application Notes and Protocols: Evaluating the Effect of Sibofimloc on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibofimloc (also known as TAK-018) is a first-in-class, orally administered, gut-restricted small molecule designed to treat inflammatory bowel diseases such as Crohn's disease.[1][2] Its novel mechanism of action involves the inhibition of the FimH adhesin on the surface of pathogenic bacteria, particularly adherent-invasive Escherichia coli (AIEC).[1][2][3] By blocking FimH, this compound prevents the binding of these bacteria to the intestinal epithelium, a key initiating step in the inflammatory cascade. This adhesion process, when unchecked, leads to the activation of Toll-like receptor 4 (TLR4) and the subsequent production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[3] A Phase 1b study in patients with active Crohn's disease demonstrated that this compound treatment was associated with a decrease in these pro-inflammatory biomarkers in the stool.[4]

These application notes provide a detailed protocol for an in vitro tri-culture model to evaluate the efficacy of this compound in mitigating the inflammatory response triggered by FimH-expressing E. coli. The described methodologies will enable researchers to quantify the reduction in cytokine production and further investigate the downstream signaling pathways.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway targeted by this compound and the experimental workflow to assess its impact on cytokine production.

Sibofimloc_Mechanism_of_Action cluster_bacteria FimH-expressing E. coli cluster_epithelium Intestinal Epithelial Cell cluster_immune Immune Cell (Macrophage) cluster_signaling Intracellular Signaling E_coli E. coli FimH FimH TLR4 TLR4 FimH->TLR4 Adhesion Epithelial_Cell Epithelial Cell NF_kB NF-κB Activation TLR4->NF_kB Signal Transduction Macrophage Macrophage Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8, IL-1β) NF_kB->Cytokines Transcription Cytokines->Macrophage Activation This compound This compound This compound->FimH Inhibition

Caption: Mechanism of action of this compound in inhibiting FimH-mediated inflammation.

Experimental_Workflow Start Start Cell_Culture 1. Establish Tri-culture: Caco-2, THP-1, and FimH-expressing E. coli Start->Cell_Culture Sibofimloc_Treatment 2. Treat with this compound (and vehicle control) Cell_Culture->Sibofimloc_Treatment Incubation 3. Co-incubation Sibofimloc_Treatment->Incubation Supernatant_Collection 4. Collect Supernatant Incubation->Supernatant_Collection Cytokine_Analysis 5. Cytokine Quantification (ELISA) Supernatant_Collection->Cytokine_Analysis Data_Analysis 6. Data Analysis Cytokine_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating this compound's effect on cytokine production.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog #
Caco-2 cell lineATCCHTB-37
THP-1 cell lineATCCTIB-202
FimH-expressing E. coli (e.g., CSH50)Coli Genetic Stock CenterCGSC 5073
This compoundSynthesized or sourcedN/A
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Phorbol 12-myristate 13-acetate (PMA)Sigma-AldrichP8139
Luria-Bertani (LB) BrothInvitrogen12795027
Human TNF-alpha Matched Antibody PairInvitrogen or AbcamCHC1753 or ab213467
Human IL-6 Matched Antibody PairInvitrogen or AbcamCHC1263 or ab246838
Human IL-8 Matched Antibody PairAbcamab215402
Human IL-1beta Matched Antibody PairAbcamab217608
TMB SubstrateBD Biosciences555214
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418
Cell Culture and Tri-culture Model Setup

2.1 Caco-2 Cell Culture

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • For the tri-culture model, seed Caco-2 cells onto the apical side of a 12-well Transwell® insert (0.4 µm pore size) at a density of 1 x 10^5 cells/insert and allow them to differentiate for 21 days, with media changes every 2-3 days.

2.2 THP-1 Cell Differentiation

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • To differentiate THP-1 monocytes into macrophage-like cells, seed them in the basolateral compartment of the 12-well plate at a density of 2.5 x 10^5 cells/well.

  • Induce differentiation by adding 50 ng/mL of PMA to the THP-1 cell culture medium and incubate for 48 hours.

  • After differentiation, remove the PMA-containing medium and replace it with fresh RPMI-1640. Allow the cells to rest for 24 hours before establishing the co-culture.

2.3 Preparation of FimH-expressing E. coli

  • Culture a FimH-expressing E. coli strain, such as CSH50, overnight in LB broth at 37°C with gentle shaking.

  • The following day, pellet the bacteria by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the bacterial pellet twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the bacteria in antibiotic-free cell culture medium and adjust the concentration to a multiplicity of infection (MOI) of 10 (i.e., 10 bacteria per Caco-2 cell).

2.4 Establishment of the Tri-culture Model

  • On day 21 of Caco-2 differentiation, place the Transwell® inserts containing the Caco-2 monolayer into the 12-well plates containing the differentiated THP-1 macrophages.

  • Add the prepared FimH-expressing E. coli suspension to the apical compartment (the Transwell® insert with Caco-2 cells).

Treatment with this compound
  • Prepare a stock solution of this compound in DMSO. Based on typical in vitro concentrations for small molecule inhibitors, a starting concentration range of 1 µM to 50 µM is recommended. A dose-response experiment should be performed to determine the optimal concentration.

  • Immediately after adding the E. coli, add the desired concentrations of this compound (or vehicle control, DMSO) to the apical compartment of the Transwell® inserts. The final concentration of DMSO should not exceed 0.5% to avoid cytotoxicity.

  • Incubate the tri-culture plates at 37°C in a 5% CO2 incubator for 24 hours.

Cytokine Quantification by ELISA
  • After the 24-hour incubation period, collect the cell culture supernatant from the basolateral compartment of each well.

  • Centrifuge the supernatant at 1000 x g for 10 minutes to pellet any detached cells or debris.

  • Quantify the concentrations of TNF-α, IL-6, IL-8, and IL-1β in the supernatant using commercially available matched antibody pair ELISA kits, following the manufacturer's instructions. A general protocol is outlined below:

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add standards and samples (the collected supernatant) to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-HRP.

    • Wash the plate and add TMB substrate.

    • Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

  • Generate a standard curve for each cytokine to calculate the concentration in the samples.

Data Presentation

The quantitative data from the cytokine ELISA should be summarized in a table for clear comparison between different treatment groups.

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-8 (pg/mL)IL-1β (pg/mL)
Untreated ControlMean ± SDMean ± SDMean ± SDMean ± SD
Vehicle Control (DMSO)Mean ± SDMean ± SDMean ± SDMean ± SD
E. coli aloneMean ± SDMean ± SDMean ± SDMean ± SD
E. coli + this compound (1 µM)Mean ± SDMean ± SDMean ± SDMean ± SD
E. coli + this compound (10 µM)Mean ± SDMean ± SDMean ± SDMean ± SD
E. coli + this compound (50 µM)Mean ± SDMean ± SDMean ± SDMean ± SD

Conclusion

This application note provides a comprehensive protocol for evaluating the efficacy of this compound in an in vitro model that recapitulates key aspects of FimH-mediated intestinal inflammation. By following these detailed methodologies, researchers can obtain robust and reproducible data on the dose-dependent inhibition of pro-inflammatory cytokine production by this compound. This experimental framework can be adapted to further explore the molecular mechanisms underlying the therapeutic effects of this novel FimH inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Oral Administration of Gut-Restricted Compounds

Author: BenchChem Technical Support Team. Date: November 2025

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Welcome to the technical support center for researchers, scientists, and drug development professionals working on the oral administration of gut-restricted compounds. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions about the challenges of designing and testing orally administered, gut-restricted compounds.

???+ question "Q1: My orally administered compound is potent in in vitro assays but shows low or no efficacy in vivo. What are the primary reasons for this discrepancy?"

???+ question "Q2: How do physicochemical properties like molecular weight, polarity, and lipophilicity influence a compound's gut-restriction?"

???+ question "Q3: What is the role of efflux transporters like P-glycoprotein (P-gp), and how do I know if my compound is a substrate?"

???+ question "Q4: How does "first-pass metabolism" in the gut wall differ from liver metabolism, and how does it affect my compound?"

Section 2: Troubleshooting Guides for Experimental Issues

This section provides practical advice for specific problems you might encounter during your experiments.

Problem: High Variability or Poor Results in Caco-2 Permeability Assays
Possible Cause Troubleshooting Step Explanation
Poor Monolayer Integrity Measure Transepithelial Electrical Resistance (TEER) before and after the experiment. Co-dose with a paracellular marker like Lucifer yellow.[1][2]Caco-2 cells must form a confluent, polarized monolayer with tight junctions to accurately model the intestinal barrier.[3] Low or inconsistent TEER values (typically < 300-500 Ω·cm²) indicate a "leaky" monolayer, which will produce unreliable permeability data.[2]
Low Compound Recovery Calculate the percent recovery at the end of the experiment. Assess compound stability in the assay buffer and check for non-specific binding to the plate material.[1]Low recovery (<70-80%) suggests issues other than permeability. The compound may be unstable, binding to plastic, or accumulating within the cells. Use low-binding plates and assess stability separately to diagnose the issue.[2]
Suspected Active Transport or Efflux Perform a bidirectional Caco-2 assay to calculate the efflux ratio (Papp B-A / Papp A-B).[1]If the efflux ratio is ≥ 2, your compound is likely a substrate of an efflux transporter (e.g., P-gp). You can confirm this by running the assay with a specific inhibitor.[1][4]
Inaccurate Quantification Validate your analytical method (e.g., LC-MS/MS) for sensitivity, linearity, and matrix effects in the assay buffer.The concentration of the compound in the receiver compartment is often very low. Your analytical method must be sensitive enough to detect it accurately. Matrix components from the buffer or cells can interfere with quantification.
Problem: Low or Inconsistent Bioavailability in In Vivo Animal Studies
Possible Cause Troubleshooting Step Explanation
Poor Solubility / Dissolution in GI Tract Characterize the compound's solubility in simulated gastric and intestinal fluids (SGF, SIF). Consider formulation strategies.A drug must be dissolved to be absorbed.[5][6] If solubility is very low, absorption will be limited. Formulation approaches like self-emulsifying drug delivery systems (SEDDS) or the use of solubilizing agents can improve this.[7][8]
Extensive Gut Wall Metabolism Perform an in vitro metabolic stability assay using rat or human intestinal microsomes or S9 fractions.This will help quantify the intrinsic clearance of your compound by gut wall enzymes. If metabolic stability is low, this is a likely contributor to poor bioavailability.[9]
Significant P-gp Mediated Efflux Conduct an in vivo pharmacokinetic study where the compound is co-administered with a P-gp inhibitor (e.g., verapamil).[9]A significant increase in oral bioavailability upon co-administration with an inhibitor provides strong evidence that P-gp efflux is a major barrier in vivo.[9]
Narrow Absorption Window Perform an in situ Single-Pass Intestinal Perfusion (SPIP) study across different segments of the intestine (e.g., duodenum, jejunum, ileum).[10][11]Some drugs are only absorbed in specific regions of the small intestine.[12] If your compound has a narrow absorption window in the upper GI tract, controlled-release formulations may not be effective.

Section 3: Data Presentation and Comparative Analysis

Table 1: Physicochemical Property Guidelines for Oral Bioavailability vs. Gut Restriction

This table contrasts the properties generally associated with good oral bioavailability (like Lipinski's Rule of 5) with those intentionally designed to limit systemic absorption and promote gut restriction.

PropertyHigh Oral Bioavailability (Ro5-like)Gut-Restricted (Beyond Ro5)Rationale for Gut Restriction
Molecular Weight (MW) ≤ 500 Da[13]> 500 Da, often > 900 DaLarger molecules have reduced passive permeability across the intestinal epithelium.
Lipophilicity (LogP) ≤ 5 (often optimal at 1-3)[13]> 5 or highly negativeHigh lipophilicity often leads to poor aqueous solubility, limiting dissolution.[14] High hydrophilicity limits membrane permeation.
H-Bond Donors ≤ 5> 5Increased hydrogen bonding capacity reduces membrane permeability.
H-Bond Acceptors ≤ 10> 10Increased hydrogen bonding capacity reduces membrane permeability.
Topological Polar Surface Area (TPSA) < 140 Ų> 140 ŲHigh TPSA indicates high polarity, which hinders passage through lipid cell membranes.
Table 2: Comparison of Experimental Models for Intestinal Permeability Assessment

This table summarizes the key in vitro, ex vivo, and in situ models used to evaluate intestinal permeability.

ModelTypeThroughputPhysiological RelevanceKey Output(s)Pros & Cons
Caco-2 Cell Monolayer In VitroHighModerate (human cell line, but lacks mucus layer and blood flow)[1][2]Apparent Permeability (Papp), Efflux Ratio[3]Pros: High throughput, reproducible, allows for efflux assessment.[2] Cons: Long culture time (18-22 days), lacks mucus, expression of transporters can vary.[1][3]
Everted Gut Sac Ex VivoLowModerate (retains intact tissue architecture and mucus layer)Compound transport from mucosal to serosal sidePros: Simple setup, retains mucus layer. Cons: Short viability (~1-2 hours), limited to animal tissue.
Ussing Chamber Ex VivoLowGood (allows for electrophysiological monitoring of tissue integrity)[15]Papp, Transepithelial Electrical Resistance (TEER)[15]Pros: Gold standard for barrier integrity studies, precise control. Cons: Low throughput, requires specialized equipment.[15]
Single-Pass Intestinal Perfusion (SPIP) In SituLowHigh (intact blood supply, innervation, and mucus layer)Effective Permeability (Peff), Fraction Absorbed (Fa)[11]Pros: Considered highly predictive of human absorption, allows for regional assessment.[11] Cons: Technically demanding, requires animal use, low throughput.[10]

Section 4: Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol outlines the key steps for assessing a compound's intestinal permeability and its potential as an efflux transporter substrate.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passage 40-60)

  • 24-well Transwell™ plates (or similar permeable supports)

  • Culture medium (e.g., DMEM with FBS, NEAA, antibiotics)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS, pH 7.4)

  • Test compound and analytical reference standard

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto the apical side of Transwell™ inserts at an appropriate density.

    • Culture the cells for 18-22 days, replacing the medium every 2-3 days, until a differentiated, polarized monolayer is formed.[1][3]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values ≥ 300 Ω·cm².[2][3]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed (37°C) transport buffer.

    • For A-B Permeability: Add the dosing solution (test compound + Lucifer yellow in buffer) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.

    • For B-A Permeability: Add the dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.[1]

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 120 minutes).[3]

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

    • Measure the fluorescence of Lucifer yellow to confirm monolayer integrity was maintained throughout the experiment. A high flux of Lucifer yellow indicates a compromised monolayer.[1]

  • Data Calculation:

    • Calculate the Papp value (in cm/s) using the following formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of compound appearance in the receiver compartment.[2]

      • A is the surface area of the membrane.[2]

      • C0 is the initial concentration in the donor compartment.[2]

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

    • An ER ≥ 2 suggests the compound is a substrate for active efflux.[4]

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

This protocol describes a method for determining the effective permeability (Peff) of a compound in a specific segment of the rat intestine.

Objective: To measure the rate of disappearance of a drug from the intestinal lumen to calculate its effective permeability coefficient (Peff).

Materials:

  • Male Wistar or Sprague-Dawley rats (fasted overnight)

  • Anesthetic (e.g., ketamine/xylazine)

  • Surgical tools, sutures, and cannulas

  • Perfusion pump

  • Perfusion solution (e.g., Krebs-Ringer buffer, pH 6.5) containing the test compound and a non-absorbable marker (e.g., phenol red) to correct for water flux.[16]

  • Sample collection vials

  • LC-MS/MS system for quantification

Methodology:

  • Animal Preparation:

    • Anesthetize the fasted rat and maintain body temperature at 37°C.

    • Perform a midline abdominal incision to expose the small intestine.

    • Select the desired intestinal segment (e.g., a 10 cm length of the jejunum).

    • Carefully insert and secure cannulas at the proximal and distal ends of the selected segment, creating an isolated loop.[17]

  • Perfusion Procedure:

    • Gently flush the intestinal segment with warm saline to remove contents.

    • Begin perfusing the segment with the pre-warmed (37°C) drug-containing solution at a constant, low flow rate (e.g., 0.2 mL/min).

    • Allow the system to equilibrate for a stabilization period (e.g., 30-45 minutes).[16]

  • Sampling:

    • After stabilization, collect the perfusate from the outlet cannula at regular intervals (e.g., every 10-15 minutes) for up to 120 minutes.

    • Record the weight of the collected samples to determine the actual flow rate and correct for any water flux into or out of the lumen.[16]

  • Sample Analysis:

    • At the end of the experiment, measure the exact length of the perfused segment.

    • Analyze the concentration of the test compound and the non-absorbable marker in the inlet and outlet samples using a validated analytical method (e.g., HPLC or LC-MS/MS).

  • Data Calculation:

    • Correct the outlet drug concentration for any water flux using the change in concentration of the non-absorbable marker.

    • Calculate the effective permeability (Peff) using the following equation (assuming steady-state): Peff = (-Q * ln(Cout_corr / Cin)) / (2 * π * r * L) Where:

      • Q is the perfusion flow rate.

      • Cout_corr is the water-flux-corrected outlet concentration.

      • Cin is the inlet concentration.

      • r is the internal radius of the intestine.

      • L is the length of the perfused segment.

Section 5: Visualizations - Workflows and Pathways

Diagram 1: Key Barriers to Oral Drug Absorption

G cluster_lumen GI Lumen cluster_enterocyte Intestinal Epithelium (Enterocyte) cluster_blood Portal Vein Drug Drug in Dosage Form Dissolved Dissolved Drug Drug->Dissolved 1. Dissolution Inside Drug Inside Cell Dissolved->Inside 2. Permeation (Passive/Active) Inside->Dissolved 3. Efflux (e.g., P-gp) Systemic Systemic Circulation Inside->Systemic 4. Absorption Metabolite1 Metabolites Inside->Metabolite1 5a. Gut Wall Metabolism Metabolite2 Metabolites Systemic->Metabolite2 5b. Liver Metabolism

Caption: Key physiological barriers impacting the oral bioavailability of a compound.

Diagram 2: Experimental Workflow for Troubleshooting Low Bioavailability

G Start Observation: Low Oral Bioavailability (in vivo) Solubility Is aqueous solubility adequate? Start->Solubility Test_Sol Test: Solubility in SGF/SIF Start->Test_Sol Permeability Is permeability a limiting factor? Solubility->Permeability Yes Solubility_No No: Poor Solubility Solubility->Solubility_No No Test_Perm Test: Caco-2 Assay (A-B) Solubility->Test_Perm Efflux Is active efflux occurring? Permeability->Efflux Yes Permeability_No No: Low Permeability Permeability->Permeability_No No Test_Efflux Test: Bidirectional Caco-2 Assay Permeability->Test_Efflux Metabolism Is the compound metabolically unstable? Efflux->Metabolism No (ER < 2) Efflux_Yes Yes: P-gp Substrate Efflux->Efflux_Yes Yes (ER ≥ 2) Test_Met Test: Intestinal/ Liver Microsomes Efflux->Test_Met Metabolism_Yes Yes: High Clearance Metabolism->Metabolism_Yes Yes Action_Sol Action: Improve Formulation (e.g., SEDDS, salt form) Solubility_No->Action_Sol Action_Perm Action: Medicinal Chemistry (reduce polarity/MW) Permeability_No->Action_Perm Action_Efflux Action: Medicinal Chemistry to avoid P-gp recognition Efflux_Yes->Action_Efflux Action_Met Action: Medicinal Chemistry to block metabolic soft spots Metabolism_Yes->Action_Met Test_Sol->Solubility Test_Perm->Permeability Test_Efflux->Efflux Test_Met->Metabolism

Caption: A decision-tree workflow for diagnosing the cause of low oral bioavailability.

Diagram 3: P-glycoprotein (P-gp) Efflux Mechanism at the Intestinal Barrier

G cluster_lumen Intestinal Lumen (Apical Side) cluster_blood Bloodstream (Basolateral Side) Lumen_Drug Drug Intra_Drug Intra_Drug Lumen_Drug->Intra_Drug Passive Diffusion Blood_Drug Absorbed Drug Intra_Drug->Blood_Drug Absorption Pgp Pgp Intra_Drug->Pgp Binding Pgp->Lumen_Drug Efflux ADP ADP ATP ATP ATP->Pgp Energy

Caption: The role of P-gp in actively effluxing drugs back into the intestinal lumen.

References

Technical Support Center: Overcoming Resistance to FimH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with FimH inhibitors. Our goal is to help you navigate challenges related to bacterial resistance and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the efficacy of our FimH inhibitor against a previously susceptible E. coli strain. What could be the reason?

A1: A decrease in inhibitor efficacy is often due to the development of resistance. The most common mechanism is the emergence of point mutations in the fimH gene.[1][2] These mutations can alter the structure of the FimH adhesin, particularly in or near the mannose-binding pocket, thereby reducing the binding affinity of the inhibitor.[3][4] It is also possible that the bacterial population has been selected for variants with a higher intrinsic binding affinity for host receptors, making them harder to inhibit.

Q2: How can we confirm if the observed resistance is due to mutations in the fimH gene?

A2: To confirm the genetic basis of resistance, you should sequence the fimH gene from the resistant isolates and compare it to the sequence from the original, susceptible strain.[5] Look for non-synonymous mutations, especially in the lectin domain which contains the mannose-binding site.[6]

Q3: Are there specific "hotspot" regions in the FimH protein where resistance mutations are more likely to occur?

A3: Yes, mutations conferring altered binding phenotypes have been identified throughout the FimH protein, not just within the mannose-binding pocket.[1] However, mutations in the lectin domain are of particular interest. Additionally, mutations in the pilin domain can allosterically affect the conformation of the lectin domain and its affinity for both mannose and inhibitors.[3][4] For example, mutations that favor a "tense" conformational state may exhibit lower inhibitor affinity.[3][4]

Q4: Our FimH inhibitor shows high potency in biochemical assays but is less effective in cell-based adhesion assays. What could explain this discrepancy?

A4: This discrepancy can arise from several factors. FimH-mediated adhesion can be shear-enhanced, meaning that under flow conditions (like those in the urinary tract), FimH transitions to a high-affinity state that is more difficult to inhibit.[1][7] Standard biochemical assays are often performed under static conditions and may not capture this dynamic. Additionally, the expression level of type 1 fimbriae on the bacterial surface can influence the overall avidity of adhesion, potentially masking the effect of an inhibitor.

Q5: Can we use combination therapy to overcome resistance to FimH inhibitors?

A5: While FimH inhibitors represent a novel anti-virulence strategy and are not traditional antibiotics, the concept of combination therapy is being explored.[8][9] Combining a FimH inhibitor with a traditional antibiotic could potentially reduce the bacterial load and prevent the establishment of infection, even if some bacteria are resistant to the inhibitor.[10] This approach may also reduce the selective pressure for the development of antibiotic resistance.[9]

Troubleshooting Guides

Problem: Inconsistent results in Hemagglutination Inhibition (HAI) assays.
Possible Cause Troubleshooting Step
Variation in bacterial fimbriae expression. Ensure consistent bacterial growth conditions (media, temperature, aeration) as these can affect type 1 fimbriae expression. Consider quantifying fimbriae expression using methods like transmission electron microscopy or by measuring FimH levels via Western blot.
Erythrocyte variability. Use erythrocytes from the same animal source and of a similar age for all experiments. Ensure proper washing and resuspension of erythrocytes.
Inhibitor precipitation. Check the solubility of your FimH inhibitor in the assay buffer. If precipitation is observed at higher concentrations, consider using a different buffer system or a solubilizing agent that does not interfere with the assay.
Problem: Low signal or no inhibition in an ELISA-based inhibition assay.
Possible Cause Troubleshooting Step
Inefficient coating of mannosylated protein. Optimize the coating concentration of the mannosylated protein (e.g., RNaseB or mannan-BSA) and the coating buffer conditions (pH, ionic strength). Confirm coating efficiency with an appropriate antibody.
Inactive recombinant FimH protein. Verify the activity of your recombinant FimH protein using a standard binding assay with a known ligand like methyl α-D-mannopyranoside. Ensure proper protein folding and storage.
Inhibitor concentration range is too low. Perform a dose-response curve with a wider range of inhibitor concentrations to determine the IC50.

Quantitative Data Summary

Table 1: Inhibitory Potency of Selected FimH Antagonists

CompoundAssay TypeTarget/StrainIC50 / K DReference
Methyl α-D-mannopyranoside (αMM)Hemagglutination InhibitionE. coli>1 mM[8]
Heptyl α-D-mannoside (HM)Hemagglutination InhibitionE. coli15 µM[8]
Optimized MannosidesBiofilm InhibitionUPEC< 20 nM[8]
mAb926 (antibody)Bacterial AdhesionE. coli FimHwt0.4 ± 0.1 nM[11]
mAb475 (antibody)Bacterial AdhesionE. coli FimHwt14 ± 1 nM[11]
Quinoline analog 11FimH Lectin Domain BindingRecombinant FimH3.17 nM[12]
Ortho-substituted pyridyl derivative 20FimH Lectin Domain BindingRecombinant FimH0.82 nM[12]

Experimental Protocols

Hemagglutination Inhibition (HAI) Assay

This assay measures the ability of a FimH inhibitor to prevent the FimH-mediated agglutination of erythrocytes.[8]

Methodology:

  • Bacterial Preparation: Grow E. coli expressing type 1 fimbriae to the appropriate phase in static broth culture to promote fimbriae expression. Wash and resuspend the bacteria in phosphate-buffered saline (PBS) to a standardized optical density (e.g., OD600 of 1.0).

  • Erythrocyte Preparation: Obtain guinea pig erythrocytes and wash them three times with PBS. Resuspend the erythrocytes to a final concentration of 3% (v/v) in PBS.

  • Inhibition Assay:

    • In a 96-well U-bottom plate, serially dilute the FimH inhibitor in PBS.

    • Add a standardized suspension of E. coli to each well and incubate for 30 minutes at room temperature to allow the inhibitor to bind to FimH.

    • Add the 3% erythrocyte suspension to each well.

    • Incubate the plate at 4°C for 2-4 hours or until a clear button of non-agglutinated erythrocytes is formed in the control wells (without bacteria).

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the inhibitor that completely prevents hemagglutination.

Biofilm Inhibition Assay

This assay quantifies the ability of a FimH inhibitor to prevent the formation of bacterial biofilms.[8]

Methodology:

  • Bacterial Culture: Grow bacteria in a suitable medium (e.g., LB broth) overnight.

  • Biofilm Formation:

    • In a 96-well flat-bottom plate, add fresh medium containing serial dilutions of the FimH inhibitor.

    • Inoculate each well with the bacterial culture (e.g., at a 1:100 dilution).

    • Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

  • Quantification:

    • Gently wash the wells with PBS to remove non-adherent bacteria.

    • Stain the attached biofilm with a 0.1% crystal violet solution for 15 minutes.

    • Wash the wells again to remove excess stain.

    • Solubilize the bound crystal violet with 30% acetic acid or ethanol.

    • Measure the absorbance at a wavelength of 570-595 nm.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each inhibitor concentration relative to the untreated control. Determine the IC50 value.

Visualizations

FimH_Resistance_Pathway cluster_0 Bacterial Population cluster_1 Selective Pressure cluster_2 Mechanism of Resistance Susceptible_Ecoli Susceptible E. coli FimH_Inhibitor FimH Inhibitor Susceptible_Ecoli->FimH_Inhibitor Inhibition of Adhesion FimH_Mutation fimH Gene Mutation Susceptible_Ecoli->FimH_Mutation Spontaneous Mutation Resistant_Ecoli Resistant E. coli FimH_Inhibitor->Resistant_Ecoli Ineffective Inhibition Altered_FimH Altered FimH Protein (Reduced Inhibitor Affinity) FimH_Mutation->Altered_FimH Altered_FimH->Resistant_Ecoli Confers Resistance

Caption: Development of FimH inhibitor resistance.

HAI_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare Bacterial Suspension D Incubate Bacteria with Inhibitor A->D B Prepare Erythrocyte Suspension E Add Erythrocytes and Incubate B->E C Serially Dilute FimH Inhibitor C->D D->E F Observe for Hemagglutination E->F G Determine Minimum Inhibitory Concentration F->G

Caption: Hemagglutination Inhibition (HAI) assay workflow.

FimH_Conformational_Selection Tense_State Tense State (Low Affinity) Relaxed_State Relaxed State (High Affinity) Tense_State->Relaxed_State Equilibrium Shift Relaxed_State->Tense_State Equilibrium Shift Inhibitor Inhibitor Inhibitor->Tense_State Preferentially Binds Host_Receptor Host Receptor Host_Receptor->Relaxed_State Binds Mutation Resistance Mutation Mutation->Tense_State Stabilizes

Caption: FimH conformational states and inhibitor action.

References

troubleshooting inconsistent results in Sibofimloc experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sibofimloc in their experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a first-in-class, orally administered, gut-restricted small molecule that acts as a FimH antagonist.[1][2][3] It is designed to treat Crohn's disease by targeting the underlying cause of inflammation.[2][4] this compound binds to the FimH adhesin on the surface of pathogenic bacteria, such as adherent-invasive E. coli (AIEC), preventing them from attaching to the mannosylated proteins on the surface of intestinal epithelial cells.[3][4] This blockage of bacterial adhesion disrupts the inflammatory cascade mediated by the interaction of FimH with Toll-like receptor 4 (TLR4), leading to a reduction in the production of pro-inflammatory cytokines like TNF-α.[3]

Q2: What are the expected outcomes of a successful in vitro this compound experiment?

A successful experiment should demonstrate a dose-dependent inhibition of FimH-mediated bacterial adhesion to intestinal epithelial cells. Consequently, a reduction in the downstream inflammatory response, such as the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8), should be observed in the presence of this compound. In studies using ileal biopsies from Crohn's disease patients, this compound has been shown to selectively bind and aggregate FimH-expressing bacteria in 65%-85% of cases, leading to a significant decrease in inflammation.[2]

Q3: Which bacterial strains and cell lines are appropriate for this compound experiments?

  • Bacterial Strains: Adherent-invasive E. coli (AIEC) strains isolated from Crohn's disease patients are the most clinically relevant models. Strains known to express high levels of FimH should be prioritized.

  • Cell Lines: Human intestinal epithelial cell lines, such as Caco-2 and HT-29, are commonly used for in vitro adhesion and invasion assays. These cells can form polarized monolayers that mimic the intestinal barrier. For studying the inflammatory response, co-culture systems with immune cells like macrophages can also be employed. The key is to use cells that express TLR4, the receptor for FimH-mediated signaling.

Troubleshooting Inconsistent Results

Inconsistent results in this compound experiments can arise from various factors related to the biological components of the assay or the experimental procedure itself. Below are common issues and their potential solutions.

Issue 1: High Variability in Bacterial Adhesion Inhibition

Potential Causes:

  • Inconsistent FimH Expression: The expression of FimH on the surface of E. coli can vary depending on the bacterial growth phase and culture conditions.

  • Cell Monolayer Integrity: Inconsistent confluence or health of the intestinal epithelial cell monolayer can affect bacterial adhesion.

  • Washing Steps: Inconsistent or overly vigorous washing steps can lead to variable removal of non-adherent bacteria.

Troubleshooting Strategies:

Parameter Recommendation
Bacterial Culture Standardize the growth phase of the bacteria used in each experiment. Late-log or early-stationary phase is often optimal for FimH expression.
Cell Culture Ensure a consistent cell seeding density and allow sufficient time for the formation of a confluent monolayer. Regularly check cell viability and morphology.
Washing Procedure Standardize the number, volume, and force of washing steps. An automated plate washer can improve consistency.
Positive Control Use a known FimH antagonist or D-mannose as a positive control for adhesion inhibition.
Negative Control Include a FimH-negative bacterial strain to confirm that the observed adhesion is FimH-dependent.
Issue 2: Inconsistent Cytokine Quantification

Potential Causes:

  • Cellular Stress: Stressed or unhealthy cells can release cytokines non-specifically, leading to high background levels.

  • Contamination: Contamination of cell cultures or reagents with lipopolysaccharide (LPS) can activate TLR4 and induce cytokine production independently of FimH.

  • ELISA Technique: Improper technique during the ELISA procedure is a common source of variability.

Troubleshooting Strategies:

Parameter Recommendation
Cell Health Regularly monitor cell viability and morphology. Avoid over-confluency and ensure proper handling to minimize stress.
LPS Contamination Use endotoxin-free reagents and plasticware. Test reagents for LPS contamination if high background persists.
ELISA Protocol Ensure accurate pipetting, proper washing, and adherence to incubation times and temperatures. Use a well-characterized ELISA kit and follow the manufacturer's instructions carefully.
Standard Curve Prepare fresh standard dilutions for each assay and ensure a good curve fit (R² > 0.99).

Experimental Protocols

Key Experiment: In Vitro Bacterial Adhesion Assay

This protocol is a general guideline for assessing the efficacy of this compound in inhibiting the adhesion of FimH-expressing E. coli to intestinal epithelial cells.

Materials:

  • Caco-2 intestinal epithelial cells

  • FimH-expressing AIEC strain

  • This compound (various concentrations)

  • D-mannose (positive control)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Triton X-100

  • LB agar plates

Procedure:

  • Cell Culture: Seed Caco-2 cells in 24-well plates and grow until they form a confluent monolayer.

  • Bacterial Preparation: Culture the AIEC strain to the desired growth phase (e.g., late-log phase). Wash the bacteria with PBS and resuspend in cell culture medium.

  • Treatment: Pre-incubate the bacterial suspension with various concentrations of this compound or D-mannose for 30 minutes at 37°C.

  • Infection: Add the pre-treated bacterial suspension to the Caco-2 cell monolayers at a multiplicity of infection (MOI) of 10.

  • Incubation: Incubate the infected cells for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • Washing: Gently wash the cell monolayers three times with PBS to remove non-adherent bacteria.

  • Lysis and Plating: Lyse the Caco-2 cells with Triton X-100 to release the adherent bacteria. Serially dilute the lysate and plate on LB agar to determine the number of colony-forming units (CFUs).

  • Quantification: Calculate the percentage of adhesion for each treatment condition relative to the untreated control.

Data Presentation

Table 1: Example Data for this compound Inhibition of Bacterial Adhesion
TreatmentConcentrationAdherent Bacteria (CFU/well)% Adhesion Inhibition
Untreated Control-1.5 x 10⁶0%
This compound1 µM9.0 x 10⁵40%
This compound10 µM3.0 x 10⁵80%
This compound100 µM7.5 x 10⁴95%
D-mannose (Positive Control)50 mM1.5 x 10⁵90%
Table 2: Example Data for this compound Inhibition of TNF-α Secretion
TreatmentConcentrationTNF-α Concentration (pg/mL)% TNF-α Inhibition
Uninfected Control-5-
Infected Control-2500%
This compound1 µM17530%
This compound10 µM7570%
This compound100 µM2590%
D-mannose (Positive Control)50 mM5080%

Visualizations

Sibofimloc_Signaling_Pathway cluster_bacteria Pathogenic E. coli cluster_cell Intestinal Epithelial Cell FimH FimH TLR4 TLR4 FimH->TLR4 Adhesion NFkB NF-κB Activation TLR4->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Gene Expression This compound This compound This compound->FimH Inhibition

Caption: this compound's mechanism of action.

Experimental_Workflow A 1. Culture Intestinal Epithelial Cells D 4. Co-culture Bacteria and Epithelial Cells A->D B 2. Prepare FimH-expressing E. coli C 3. Pre-incubate Bacteria with this compound B->C C->D E 5. Wash to Remove Non-adherent Bacteria D->E F 6a. Quantify Adherent Bacteria (CFU plating) E->F G 6b. Measure Cytokine Release (ELISA) E->G

Caption: In vitro experimental workflow.

References

Technical Support Center: Enhancing Local Bioavailability of Sibofimloc in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the local bioavailability of Sibofimloc and similar gut-restricted compounds in preclinical settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary therapeutic goal of this compound, and how does this affect the approach to "bioavailability"?

A1: this compound is a first-in-class, orally administered, gut-restricted small molecule designed to treat Crohn's disease.[1][2][3] Its mechanism of action involves blocking the FimH adhesin on pathogenic bacteria within the gastrointestinal (GI) tract to prevent inflammation.[1][2][3] Therefore, the therapeutic goal is to maximize the local concentration of this compound at its site of action in the gut while minimizing systemic absorption.[2][3][4] In this context, "improving bioavailability" refers to enhancing the drug's local availability and residence time in the GI tract, not its absorption into the bloodstream. A phase 1b study in patients with active Crohn's disease demonstrated minimal systemic exposure of this compound.[5][6]

Q2: My in vivo preclinical studies show low efficacy. Could this be related to poor local bioavailability of this compound?

A2: Yes, low efficacy in preclinical models could be linked to insufficient local concentrations of this compound at the site of action. Several factors can contribute to this:

  • Rapid Transit Time: The compound may be passing through the relevant sections of the GI tract too quickly to effectively engage its target.

  • Degradation: this compound might be susceptible to degradation by gastric acid, intestinal enzymes, or the gut microbiota.

  • Poor Solubility/Dissolution: The drug may not be dissolving effectively in the gut lumen to interact with the target bacteria.

  • Inadequate Formulation: The formulation may not be designed to release the drug at the appropriate location within the GI tract.

Q3: What formulation strategies can be employed to increase the local concentration and residence time of a gut-restricted compound like this compound?

A3: Several formulation strategies can be explored to enhance local drug concentration in the gut:

  • Controlled-Release Formulations: These are designed to release the drug over an extended period or at a specific location in the GI tract.[7]

    • pH-Sensitive Coatings: Polymers that dissolve at the higher pH of the small intestine or colon can be used to target drug release.[8][9]

    • Time-Dependent Systems: Formulations that release the drug after a predetermined lag time, corresponding to transit to the small intestine or colon.[10]

  • Mucoadhesive or Bioadhesive Formulations: These formulations adhere to the mucus layer of the GI tract, increasing the residence time of the drug at the site of action.

  • Physicochemical Property Modification: For new chemical entities, designing molecules with high molecular weight and polarity can limit passive absorption.[11]

  • Lipid-Based Formulations: For lipophilic compounds, these can improve solubility and local concentrations.

  • Nanoparticle-Based Carriers: Encapsulating the drug in nanoparticles can protect it from degradation and potentially improve its interaction with the target.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low drug concentration in fecal samples Rapid transit time, degradation in the upper GI tract, or unexpected absorption.1. Incorporate a controlled-release mechanism (e.g., pH-sensitive coating) to delay release. 2. Evaluate the use of mucoadhesive excipients to increase gut residence time. 3. Assess drug stability at different pH levels and in the presence of digestive enzymes.
High variability in efficacy between animal subjects Differences in gastric emptying and intestinal transit times.1. Standardize feeding protocols for preclinical studies. 2. Consider a formulation with a more predictable release profile, such as a time-dependent system.
Efficacy observed only at very high doses Poor dissolution rate of the active pharmaceutical ingredient (API).1. Reduce the particle size of the API (micronization or nanosizing) to increase the surface area for dissolution. 2. Investigate the use of solubility enhancers or solid dispersion techniques.
Inconsistent drug release from the formulation in vitro Issues with the formulation manufacturing process or excipient compatibility.1. Review and optimize the manufacturing process parameters. 2. Conduct excipient compatibility studies to ensure the stability of the API in the formulation.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Gut-Targeted Formulations

Objective: To assess the release profile of this compound from a formulation under conditions simulating the GI tract.

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Media:

    • Gastric Phase: 0.1 N HCl (pH 1.2) for 2 hours.

    • Intestinal Phase: Phosphate buffer (pH 6.8) for the remainder of the study.

  • Procedure: a. Place the formulation in the dissolution vessel containing the gastric phase medium at 37°C. b. After 2 hours, change the medium to the intestinal phase. c. Withdraw samples at predetermined time points. d. Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the percentage of drug released versus time to determine the dissolution profile.

Protocol 2: Ex Vivo Gut Permeability Assessment using the Everted Gut Sac Model

Objective: To evaluate the passive permeability of this compound across the intestinal epithelium and confirm its gut-restricted nature.

Methodology:

  • Model: Everted gut sac prepared from a preclinical animal model (e.g., rat).[12]

  • Procedure: a. Evert a segment of the small intestine and fill it with a known concentration of this compound in a suitable buffer. b. Incubate the sac in a buffer-filled chamber at 37°C with aeration. c. Take samples from the external medium (serosal side) at various time points. d. Analyze the samples for this compound concentration.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of drug transport across the intestinal tissue. A low Papp value would confirm the gut-restricted design.

Protocol 3: In Vivo Pharmacokinetic and Gut Distribution Study in Rodents

Objective: To determine the systemic exposure and local concentration of this compound in the GI tract following oral administration.

Methodology:

  • Model: Male Sprague-Dawley rats.

  • Administration: Administer the this compound formulation orally via gavage.

  • Sample Collection:

    • Blood: Collect blood samples via tail vein or cardiac puncture at multiple time points.

    • GI Tract: At the end of the study, euthanize the animals and collect the stomach, small intestine, and colon.

  • Sample Processing:

    • Process blood to obtain plasma.

    • Homogenize the GI tract tissues.

  • Analysis: Determine the concentration of this compound in plasma and GI tissue homogenates using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for the plasma samples to assess systemic exposure.

    • Determine the concentration of this compound in different sections of the GI tract to evaluate local distribution.

Visualizations

Sibofimloc_Mechanism_of_Action cluster_gut_lumen Gut Lumen cluster_epithelium Intestinal Epithelium Pathogenic_Bacteria Pathogenic Bacteria (e.g., adherent-invasive E. coli) Epithelial_Cells Epithelial Cells Pathogenic_Bacteria->Epithelial_Cells Adhesion via FimH Inflammation Inflammation This compound This compound This compound->Pathogenic_Bacteria Blocks FimH Epithelial_Cells->Inflammation Triggers

Caption: Mechanism of action of this compound in the gut.

Experimental_Workflow_Local_Bioavailability Start Start: Formulation Development In_Vitro_Dissolution In Vitro Dissolution Testing (Simulated GI Fluids) Start->In_Vitro_Dissolution Ex_Vivo_Permeability Ex Vivo Permeability (Everted Gut Sac) In_Vitro_Dissolution->Ex_Vivo_Permeability In_Vivo_PK_PD In Vivo PK/PD Study (Rodent Model) Ex_Vivo_Permeability->In_Vivo_PK_PD Analysis Data Analysis: - Local GI Concentration - Systemic Exposure - Efficacy In_Vivo_PK_PD->Analysis Decision Formulation Optimized? Analysis->Decision Decision->Start No - Reformulate End End: Lead Formulation Identified Decision->End Yes

Caption: Workflow for assessing local bioavailability.

Formulation_Strategies Goal Goal: Increase Local Gut Concentration of this compound Strategies Formulation Strategies Goal->Strategies Controlled_Release Controlled Release (pH-sensitive, time-dependent) Strategies->Controlled_Release Mucoadhesion Mucoadhesion (Increased Residence Time) Strategies->Mucoadhesion Solubility_Enhancement Solubility Enhancement (Micronization, Solid Dispersion) Strategies->Solubility_Enhancement

Caption: Key formulation strategies for gut-restricted drugs.

References

addressing off-target effects of FimH blockade

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FimH inhibitors. Our goal is to help you address potential off-target effects and other common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for FimH inhibitors?

A1: FimH inhibitors are anti-adhesive agents that function by competitively binding to the mannose-binding pocket of the FimH adhesin, which is located on the tip of type 1 pili of uropathogenic E. coli (UPEC).[1] This prevents the bacteria from attaching to mannosylated glycoproteins, such as Uroplakin Ia, on the surface of host bladder epithelial cells, which is a crucial initial step in the pathogenesis of urinary tract infections (UTIs).[1]

Q2: Are off-target effects a major concern with FimH inhibitors?

A2: Generally, FimH antagonists have shown a high degree of selectivity. Studies have demonstrated that many FimH inhibitors have a significantly lower affinity (up to 100,000-fold less) for human mannose-binding proteins compared to FimH.[2] This high selectivity is attributed to the unique "tyrosine gate" in the FimH binding site, which creates a hydrophobic area that is not present in human mannose receptors.[2] However, as with any therapeutic agent, it is essential to experimentally verify selectivity and rule out off-target effects in your specific system.

Q3: Can FimH inhibitors affect host cell signaling?

A3: The primary interaction of FimH inhibitors is with the bacterial FimH protein. However, since these inhibitors are often mannose-based molecules (mannosides), there is a theoretical possibility of interaction with host cell surface lectins that recognize mannose. While studies have indicated high selectivity of many FimH antagonists, it is good practice to include appropriate controls to monitor for any unexpected changes in host cell signaling or morphology.[2][3]

Q4: Do FimH inhibitors have any effect on bacterial viability?

A4: FimH inhibitors are designed to be anti-adhesive, not bactericidal.[4] They prevent bacterial attachment to host cells but do not directly kill the bacteria.[4] This mechanism is thought to reduce the selective pressure for developing resistance compared to traditional antibiotics.[4] Studies have shown that selected mannoside constructs did not affect bacterial growth or viability.[4]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected inhibition in cell-based assays.

This can manifest as high variability between replicate wells or a rightward shift in the IC50 curve.

Possible Causes and Solutions:

  • Bacterial Phase Variation: The expression of type 1 pili (which carries FimH) is subject to phase variation, meaning not all bacteria in a culture will express FimH at the same level.

    • Solution: Culture the bacteria in static broth for several generations to enrich for the fimbriated phenotype before the assay. Verify FimH expression using a yeast agglutination assay or by Western blot.

  • Inhibitor Stability and Solubility: The FimH inhibitor may be degrading or precipitating in the assay medium.

    • Solution: Prepare fresh inhibitor solutions for each experiment. Check the solubility of your compound in the assay buffer and consider using a low percentage of a co-solvent like DMSO if necessary, ensuring the final concentration does not affect the cells.

  • Shear Stress Conditions: FimH binding can be shear-dependent, with higher affinity under flow conditions.[5] Static cell-based assays may not fully recapitulate the binding strength.

    • Solution: If possible, consider using a flow-based adhesion assay to better mimic physiological conditions.[6]

  • Incorrect Multiplicity of Infection (MOI): Too high an MOI can lead to bacterial aggregation and non-specific binding, while too low an MOI may result in a weak signal.

    • Solution: Optimize the MOI for your specific bacterial strain and host cell line to ensure a robust and reproducible signal window.

Troubleshooting Workflow for Inconsistent Inhibition

start Inconsistent Inhibition Observed check_bacteria Verify FimH Expression (Yeast Agglutination / Western Blot) start->check_bacteria check_inhibitor Assess Inhibitor Stability and Solubility start->check_inhibitor If expression is confirmed check_assay_params Review Assay Parameters start->check_assay_params If inhibitor is stable culture_conditions Optimize Bacterial Culture (Static Broth Culture) check_bacteria->culture_conditions Low/Variable Expression culture_conditions->check_inhibitor prepare_fresh Prepare Fresh Solutions Test Solubility check_inhibitor->prepare_fresh Degradation/Precipitation Suspected prepare_fresh->check_assay_params optimize_moi Optimize MOI check_assay_params->optimize_moi consider_flow Consider Flow-Based Assay check_assay_params->consider_flow outcome Improved Consistency optimize_moi->outcome consider_flow->outcome seed_cells Seed and Grow Host Cells to Confluence infect_cells Infect Host Cells seed_cells->infect_cells prepare_bacteria Prepare UPEC Culture (Static Growth) pre_incubate Pre-incubate Bacteria with FimH Inhibitor prepare_bacteria->pre_incubate pre_incubate->infect_cells incubate_adhesion Incubate for Adhesion infect_cells->incubate_adhesion wash_unbound Wash to Remove Non-adherent Bacteria incubate_adhesion->wash_unbound lyse_cells Lyse Host Cells wash_unbound->lyse_cells plate_lysate Plate Lysate for CFU Counting lyse_cells->plate_lysate analyze_results Analyze Inhibition Data plate_lysate->analyze_results cluster_0 Bacterial Adhesion cluster_1 FimH Blockade UPEC UPEC FimH FimH UPEC->FimH expresses Uroplakin Uroplakin Ia (on Host Cell) FimH->Uroplakin binds to Adhesion Adhesion & Infection Uroplakin->Adhesion leads to NoAdhesion No Adhesion Uroplakin->NoAdhesion prevents Inhibitor FimH Inhibitor BlockedFimH Blocked FimH Inhibitor->BlockedFimH binds to FimH BlockedFimH->Uroplakin cannot bind

References

Technical Support Center: Investigating Gut Microbiome Responses to Sibofimloc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sibofimloc. It addresses potential sources of variability in gut microbiome responses and offers solutions to common experimental challenges.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues encountered during studies involving this compound and gut microbiome analysis.

Issue/Observation Potential Cause Recommended Action
High inter-individual variability in response to this compound Baseline differences in the gut microbiome composition, particularly the abundance of FimH-expressing bacteria.[1]1. Stratify patient/animal cohorts: Analyze baseline microbiome data to stratify subjects based on the abundance of Enterobacteriaceae or other potential FimH-expressing taxa. 2. Increase sample size: A larger cohort can help to achieve statistical power despite high inter-individual variation.[2] 3. Utilize a crossover study design: If feasible, a crossover design can help to control for individual microbiome differences.
Inconsistent or no significant change in FimH-expressing bacteria abundance post-treatment 1. Low baseline abundance: The target bacteria may not have been present in sufficient numbers to detect a significant change. 2. Functional redundancy: Other bacteria may be compensating for the targeted population. 3. Suboptimal dosing or administration: The drug may not be reaching the target site in sufficient concentrations. 4. Strain-level differences: The FimH variants present may have lower affinity for this compound.1. Confirm target presence: Use qPCR or shotgun metagenomics at baseline to confirm the presence and abundance of FimH-expressing bacteria. 2. Functional analysis: Perform metatranscriptomics or metaproteomics to assess changes in FimH expression and other relevant pathways. 3. Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Correlate drug concentration in the gut with microbiome changes.[3] 4. Sequence FimH variants: If possible, sequence the FimH gene from baseline samples to identify potential resistance-conferring mutations.
Unexpected changes in non-target bacterial populations 1. Off-target effects: Although designed to be specific, minor off-target effects cannot be entirely ruled out. 2. Ecological cascade effects: The suppression of FimH-expressing bacteria may alter the gut environment, favoring the growth of other taxa. 3. Confounding factors: Diet, concomitant medications, or host immune responses can influence the microbiome.[4][5]1. In vitro validation: Test this compound against a panel of common gut commensals in vitro to assess direct off-target effects. 2. Longitudinal sampling: Collect samples at multiple time points to track the dynamics of microbial community changes. 3. Detailed metadata collection: Meticulously record dietary intake, concomitant medications, and clinical parameters to identify potential confounders.
Discrepancies between 16S rRNA and shotgun metagenomics results 1. Resolution limitations of 16S rRNA sequencing: 16S rRNA sequencing may not provide sufficient resolution to detect changes at the species or strain level.[6][7] 2. Database limitations: The accuracy of taxonomic assignment is dependent on the reference database used.[8] 3. PCR amplification bias: The PCR step in 16S rRNA sequencing can introduce biases.[9][10]1. Prioritize shotgun metagenomics: For species and strain-level resolution and functional analysis, shotgun metagenomics is the preferred method.[6][11] 2. Use multiple, updated databases: For both methods, utilize the most current and comprehensive reference databases for taxonomic and functional annotation. 3. Implement appropriate controls: Include mock community controls to assess the level of bias in the sequencing workflow.
Low quality or contaminated sequencing data 1. Improper sample collection and storage: Can lead to DNA degradation or the growth of contaminants. 2. Host DNA contamination: Particularly in biopsy samples, high levels of host DNA can overwhelm the microbial signal. 3. DNA extraction bias: Different extraction kits can yield different microbial profiles from the same sample.1. Standardize collection protocols: Use validated collection kits and maintain a consistent cold chain. 2. Host DNA depletion: Employ methods to remove host DNA, especially for biopsy samples. 3. Validate extraction methods: Test multiple DNA extraction kits and select the one that provides the most consistent and representative results for the sample type.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and how does it work?

This compound is a first-in-class, orally administered, gut-restricted small molecule that acts as a FimH blocker.[12][13] It is designed to treat inflammatory conditions like Crohn's disease.[12] Its mechanism of action involves inhibiting the FimH adhesin on the surface of certain pathogenic bacteria, such as Escherichia coli, preventing them from binding to the intestinal wall.[12][14] This disarms the bacteria and reduces inflammation without killing the bacteria or significantly disrupting the overall composition of the gut microbiota.[12][13]

Q2: Why is there variability in the gut microbiome's response to this compound?

Variability in response is a common feature of microbiome-targeted therapies and can be attributed to several factors:

  • Baseline Microbiome Composition: The initial abundance of FimH-expressing bacteria can vary significantly between individuals.[1]

  • Host Factors: Host genetics, immune status, and diet can all influence the gut environment and the interaction between this compound and the microbiome.[4]

  • Concomitant Medications: Other drugs can alter the gut microbiome and may interact with this compound's effects.[4][5]

  • Functional Redundancy: The gut microbiome is a complex ecosystem. The function of the targeted bacteria may be compensated for by other members of the microbial community.

Experimental Design and Protocols

Q3: What are the best practices for designing a study to assess the impact of this compound on the gut microbiome?

A robust study design should include:

  • A well-defined patient or animal cohort: With clear inclusion and exclusion criteria.

  • Baseline sampling: To characterize the microbiome before intervention.

  • Longitudinal sampling: To track changes over time during and after treatment.

  • A placebo control group: To distinguish the effects of this compound from natural fluctuations in the microbiome.

  • Comprehensive metadata collection: Including diet, concomitant medications, and clinical outcomes.

  • Appropriate sample size: To ensure statistical power.

Q4: What are the recommended protocols for sample collection and storage?

  • Fecal Samples: Use a standardized collection kit with a DNA stabilizer. Samples should be homogenized and aliquoted. For long-term storage, snap-freeze in liquid nitrogen and store at -80°C.

  • Biopsy Samples: Process immediately after collection to minimize RNA and DNA degradation. Snap-freeze in liquid nitrogen for sequencing-based analysis or place in an appropriate medium for culturing or other functional assays.

Q5: Which sequencing method is better for studying the effects of this compound: 16S rRNA or shotgun metagenomics?

While 16S rRNA sequencing can provide a general overview of the bacterial community, shotgun metagenomic sequencing is highly recommended for studies involving this compound.[6][11] This is because:

  • Higher Taxonomic Resolution: Shotgun metagenomics can identify bacteria at the species and sometimes even strain level, which is crucial for a targeted therapy like this compound.[7]

  • Functional Profiling: It provides information about the functional potential of the microbiome, allowing for the analysis of changes in metabolic pathways and virulence factor expression.

  • Detection of Non-Bacterial Microbes: It can also detect viruses, fungi, and other eukaryotes, providing a more complete picture of the gut ecosystem.[7]

Data Analysis and Interpretation

Q6: What is a typical bioinformatics pipeline for analyzing microbiome data from a this compound study?

A standard pipeline includes:

  • Quality Control: Raw sequencing reads are filtered to remove low-quality reads, adapters, and host DNA.

  • Taxonomic Profiling: Reads are mapped to a reference database to identify the microbial taxa present and their relative abundances.

  • Functional Profiling (for shotgun data): Genes are predicted and annotated to determine the functional potential of the microbiome.

  • Statistical Analysis: Alpha and beta diversity are calculated to assess changes in community structure. Differential abundance analysis is used to identify specific taxa or functions that are significantly altered by this compound.

  • Data Integration: Microbiome data is integrated with clinical and other omics data to identify correlations and potential mechanisms of action.

Q7: How should I interpret a lack of significant change in alpha diversity after this compound treatment?

This is not necessarily an unexpected result. This compound is designed to be highly selective for FimH-expressing bacteria and to not cause widespread disruption to the gut microbiome.[12][13] Therefore, a stable alpha diversity could indicate that the drug is acting as intended, without causing broad-spectrum antibiotic-like effects. The key changes to look for are in the abundance of the target bacteria and in functional pathways related to inflammation.

Visualizations

Sibofimloc_Mechanism_of_Action cluster_gut_lumen Gut Lumen cluster_epithelium Intestinal Epithelium FimH-expressing Bacteria FimH-expressing Bacteria Bacterial Aggregates Bacterial Aggregates FimH-expressing Bacteria->Bacterial Aggregates Aggregates with this compound TLR4 Receptor TLR4 Receptor FimH-expressing Bacteria->TLR4 Receptor Binds (FimH) This compound This compound This compound->FimH-expressing Bacteria Blocks FimH Inflammation Inflammation Bacterial Aggregates->Inflammation Prevents Binding & Reduces Epithelial Cell Epithelial Cell TLR4 Receptor->Inflammation Triggers

Caption: Mechanism of action of this compound.

Experimental_Workflow Patient/Animal Cohort Patient/Animal Cohort Baseline Sampling (Stool/Biopsy) Baseline Sampling (Stool/Biopsy) Patient/Animal Cohort->Baseline Sampling (Stool/Biopsy) Randomization Randomization Baseline Sampling (Stool/Biopsy)->Randomization This compound Treatment This compound Treatment Randomization->this compound Treatment Placebo Control Placebo Control Randomization->Placebo Control Longitudinal Sampling Longitudinal Sampling This compound Treatment->Longitudinal Sampling Placebo Control->Longitudinal Sampling DNA Extraction DNA Extraction Longitudinal Sampling->DNA Extraction Shotgun Metagenomic Sequencing Shotgun Metagenomic Sequencing DNA Extraction->Shotgun Metagenomic Sequencing Bioinformatics Analysis Bioinformatics Analysis Shotgun Metagenomic Sequencing->Bioinformatics Analysis Data Integration & Interpretation Data Integration & Interpretation Bioinformatics Analysis->Data Integration & Interpretation

Caption: Recommended experimental workflow.

Logical_Relationship Variability in Response Variability in Response Baseline Microbiome Baseline Microbiome Variability in Response->Baseline Microbiome Host Factors Host Factors Variability in Response->Host Factors Concomitant Factors Concomitant Factors Variability in Response->Concomitant Factors FimH Abundance FimH Abundance Baseline Microbiome->FimH Abundance Host Genetics/Immunity Host Genetics/Immunity Host Factors->Host Genetics/Immunity Diet/Medication Diet/Medication Concomitant Factors->Diet/Medication

References

Validation & Comparative

A Comparative Analysis of Sibofimloc's Anti-Inflammatory Effects in Human Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sibofimloc (TAK-018), a first-in-class FimH antagonist, with established alternative therapies for Crohn's disease. The focus is on the validation of its anti-inflammatory effects in human tissue, supported by available experimental data. This document summarizes quantitative data in structured tables, presents detailed experimental methodologies, and utilizes visualizations to illustrate key pathways and workflows.

Executive Summary

This compound is an orally administered, gut-restricted small molecule designed to inhibit the FimH adhesin on the surface of pathogenic bacteria, primarily Escherichia coli, which are implicated in the inflammatory processes of Crohn's disease. By blocking FimH, this compound aims to prevent bacterial adhesion to the intestinal epithelium, thereby reducing the downstream inflammatory cascade.

Initial preclinical and early clinical studies demonstrated a promising safety profile and a novel mechanism of action. However, the clinical development of this compound was discontinued by Takeda in early 2023. The primary reason cited for the termination of the Phase 2a SYMMETRY trial was the inability to recruit a sufficient number of patients.[1]

This guide will delve into the available data for this compound and compare it with current therapeutic alternatives, including the anti-α4β7 integrin antibody vedolizumab, the anti-IL-12/23 antibody ustekinumab, and the Janus kinase (JAK) inhibitor tofacitinib.

Mechanism of Action: this compound

This compound's unique mechanism of action targets the initial step of bacteria-host interaction that is thought to trigger or exacerbate inflammation in Crohn's disease.

cluster_gut_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_inflammation Inflammatory Cascade Pathogenic_E_coli Pathogenic E. coli FimH FimH Adhesin Pathogenic_E_coli->FimH expresses Mannose_Residues Mannose Residues FimH->Mannose_Residues adhesion to This compound This compound This compound->FimH binds and blocks This compound->FimH Epithelial_Cell Epithelial Cell Epithelial_Cell->Mannose_Residues presents TLR4 TLR4 Receptor Mannose_Residues->TLR4 triggers NF_kB_Pathway NF-κB Pathway TLR4->NF_kB_Pathway activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NF_kB_Pathway->Proinflammatory_Cytokines induces production of Inflammation Inflammation Proinflammatory_Cytokines->Inflammation drives

Figure 1: this compound's Mechanism of Action.

Comparative Data on Anti-Inflammatory Effects

This compound: Preclinical and Phase 1b Data

The most compelling evidence for this compound's anti-inflammatory effects in human tissue comes from ex vivo studies on intestinal biopsies and a Phase 1b clinical trial.

Table 1: Summary of this compound's Anti-Inflammatory Effects in Human Tissue

ParameterAssay/MethodTissue/Sample TypeKey FindingsReference
Bacterial Adhesion Adhesion assaysHuman intestinal explantsThis compound inhibits the adhesion of FimH-expressing E. coli to the intestinal epithelium.[2]Chevalier et al., 2021
Inflammation Cytokine measurementHuman intestinal explantsThis compound prevents the inflammatory response triggered by FimH-expressing bacteria, preserving mucosal integrity.[2]Chevalier et al., 2021
Inflammatory Biomarkers Stool analysisStool samples from Crohn's disease patientsA decrease in several pro-inflammatory biomarkers, including IL-1β, IL-6, IL-8, TNF-α, IFN-γ, and calprotectin, was observed at the end of the study.[3]Reinisch et al., 2022
Alternatives: Clinical Efficacy in Crohn's Disease

The following tables summarize the clinical efficacy of vedolizumab, ustekinumab, and tofacitinib in patients with moderately to severely active Crohn's disease.

Table 2: Clinical Efficacy of Vedolizumab in Crohn's Disease (GEMINI 2 Trial)

OutcomeVedolizumab (n=220)Placebo (n=148)p-valueReference
Clinical Remission at Week 6 14.5%6.8%0.02Sandborn et al., 2013
Clinical Remission at Week 52 39.0%21.6%<0.001Sandborn et al., 2013
Corticosteroid-free Remission at Week 52 31.7%15.9%0.001Sandborn et al., 2013

Table 3: Clinical Efficacy of Ustekinumab in Crohn's Disease (UNITI-2 Trial - Conventional Therapy Failures)

OutcomeUstekinumab (~6 mg/kg IV) (n=209)Placebo (n=215)p-valueReference
Clinical Response at Week 6 55.5%28.7%<0.001Feagan et al., 2016
Clinical Remission at Week 8 40.2%20.0%<0.001Feagan et al., 2016
Clinical Remission at Week 44 (Maintenance) 53.1% (90mg q8w)35.9%0.005Feagan et al., 2016

Table 4: Clinical Efficacy of Tofacitinib in Crohn's Disease (Phase 2b Trial)

OutcomeTofacitinib 10mg BID (n=56)Placebo (n=59)p-valueReference
Clinical Remission at Week 8 43.0%36.7%0.392Panés et al., 2017[1]
Clinical Response-100 or Remission at Week 26 (Maintenance) 55.8%38.1%0.130Panés et al., 2017[1]

Table 5: Effect of Therapies on Inflammatory Biomarkers

BiomarkerThis compound (Phase 1b)VedolizumabUstekinumabTofacitinib
Fecal Calprotectin Decreased[3]Decreased in respondersDecreased in responders[4]Reduced from baseline[5]
C-Reactive Protein (CRP) Not reportedDecreased in respondersSignificant decrease in responders[4]Significantly greater reductions from baseline vs. placebo[6]
IL-1β Decreased[3]Not consistently reportedGlobal decrease[4]-
IL-6 Decreased[3]Lower baseline levels in responders[7]Inverse correlation with drug concentration[4]Suppressed[8]
IL-8 Decreased[3]Lower levels in responders[7]Lower concentrations in responders[4]-
TNF-α Decreased[3]-Global decrease[4]Suppressed[8]
IFN-γ Decreased[3]---
IL-13 Not reported-Higher levels in responders[4]-
IL-23 Not reported-Inverse correlation with drug concentration[4]-

Experimental Protocols

This compound: Ex vivo Human Intestinal Explant Model

The anti-inflammatory effects of this compound in human tissue were validated using an ex vivo human intestinal explant model as described by Chevalier et al. (2021).

Biopsy Ileal Biopsies from Crohn's Disease Patients Culture Culture of Intestinal Explants Biopsy->Culture Infection Infection with FimH-expressing Adherent-Invasive E. coli (AIEC) Culture->Infection Treatment Treatment with this compound or Vehicle Control Infection->Treatment Analysis Analysis of Inflammatory Response Treatment->Analysis Cytokine_Measurement Cytokine Measurement (ELISA) Analysis->Cytokine_Measurement Histology Histological Analysis Analysis->Histology

Figure 2: Experimental Workflow for Ex vivo Human Intestinal Explant Studies.
  • Tissue Source: Ileal biopsies were obtained from patients with Crohn's disease undergoing colonoscopy.

  • Explant Culture: The biopsies were cultured in an appropriate medium to maintain tissue viability.

  • Bacterial Infection: The explants were infected with a well-characterized strain of Adherent-Invasive E. coli (AIEC) known to express FimH.

  • Treatment: this compound or a vehicle control was added to the culture medium at the time of infection.

  • Analysis: After a defined incubation period, the supernatant was collected for cytokine measurement using ELISA, and the tissue was processed for histological analysis to assess mucosal integrity and inflammation.

Vedolizumab: GEMINI 2 Trial Protocol

The GEMINI 2 trial was a Phase 3, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of vedolizumab in adults with moderately to severely active Crohn's disease.[9]

  • Patient Population: Adults with a diagnosis of Crohn's disease for at least 3 months and a Crohn's Disease Activity Index (CDAI) score of 220 to 450. Patients must have had an inadequate response or intolerance to at least one conventional therapy.[9]

  • Induction Phase: Patients were randomized to receive intravenous (IV) infusions of vedolizumab 300 mg or placebo at weeks 0 and 2.

  • Maintenance Phase: Patients who had a clinical response to vedolizumab at week 6 were re-randomized to receive vedolizumab 300 mg IV every 8 weeks, every 4 weeks, or placebo for up to 52 weeks.

  • Primary Endpoints:

    • Induction: Clinical remission (CDAI score ≤150) at week 6.

    • Maintenance: Clinical remission at week 52.

  • Secondary Endpoints: Clinical response (≥100-point decrease in CDAI), corticosteroid-free remission, and endoscopic remission.

Ustekinumab: UNITI-2 Trial Protocol

The UNITI-2 trial was a Phase 3, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of ustekinumab in adults with moderately to severely active Crohn's disease who had failed conventional therapy.[2][10]

  • Patient Population: Adults with a CDAI score of 220-450 who had failed or were intolerant to corticosteroids or immunomodulators, but were not refractory to anti-TNF therapy.[2]

  • Induction Phase: Patients received a single IV dose of placebo, ustekinumab 130 mg, or a weight-based dose of ustekinumab (approximately 6 mg/kg).

  • Primary Endpoint: Clinical response (≥100-point decrease in CDAI) at week 6.

  • Secondary Endpoints: Clinical remission (CDAI <150) at week 8.

Tofacitinib: Phase 2b Trial Protocol (NCT01393626)

This was a Phase 2b, randomized, double-blind, placebo-controlled, multicenter study to evaluate the efficacy and safety of tofacitinib for induction and maintenance therapy in patients with moderate to severe Crohn's disease.[1][11][12]

  • Patient Population: Adults with moderately to severely active Crohn's disease (CDAI 220-450).[1]

  • Induction Phase: Patients were randomized to receive tofacitinib (5 mg or 10 mg twice daily) or placebo for 8 weeks.[1]

  • Maintenance Phase: Patients who achieved a clinical response were re-randomized to receive tofacitinib (5 mg or 10 mg twice daily) or placebo for an additional 26 weeks.[1]

  • Primary Endpoints:

    • Induction: Clinical remission at week 8.[1]

    • Maintenance: Clinical response-100 or remission at week 26.[1]

Conclusion

This compound presented a novel and targeted approach to treating Crohn's disease by focusing on the microbial trigger of inflammation. The available ex vivo human tissue data and early clinical biomarker results demonstrated its potential to reduce inflammation by preventing bacterial adhesion. However, the discontinuation of its clinical development program means that its full clinical efficacy in comparison to established therapies remains unevaluated.

The alternatives discussed—vedolizumab, ustekinumab, and tofacitinib—have all demonstrated efficacy in inducing and maintaining clinical remission in patients with moderate to severe Crohn's disease, albeit with different mechanisms of action and safety profiles. The choice of therapy for an individual patient depends on various factors, including disease severity, previous treatment history, and safety considerations. While this compound will not be a therapeutic option in the near future, the data generated from its development provide valuable insights into the role of the gut microbiome in the pathogenesis of Crohn's disease and highlight the potential of targeting bacteria-host interactions as a future therapeutic strategy.

References

A Head-to-Head Comparison: Sibofimloc Versus Broad-Spectrum Antibiotics in Modulating the Gut Microbiome and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel investigational drug, Sibofimloc, presents a paradigm shift in the management of inflammatory conditions linked to gut dysbiosis, such as Crohn's disease. Unlike broad-spectrum antibiotics that indiscriminately reduce microbial populations, this compound offers a targeted approach, selectively disarming pathogenic bacteria without disrupting the delicate balance of the gut microbiome. This comparison guide provides a detailed head-to-head analysis of this compound against commonly used broad-spectrum antibiotics, supported by experimental data for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a first-in-class, orally administered, gut-restricted small molecule that acts as a FimH blocker.[1] Its unique mechanism of action involves binding to the FimH adhesin on the surface of pathogenic bacteria, primarily from the Enterobacteriaceae family, thereby preventing their adhesion to the intestinal wall.[1] This novel "anti-virulence" approach reduces inflammation without killing the bacteria, thus preserving the overall composition of the gut microbiota.[1] In contrast, broad-spectrum antibiotics, while effective against a wide range of bacteria, can lead to significant collateral damage to the commensal gut flora, potentially causing dysbiosis and other adverse effects.

Mechanism of Action: A Tale of Two Strategies

This compound: The "Disarm" Approach

This compound's strategy is one of precision. By targeting the FimH adhesin, a protein crucial for the attachment of certain pathogenic bacteria to the intestinal lining, this compound effectively neutralizes their ability to cause inflammation.[1] This mechanism is akin to disarming an intruder rather than destroying the entire neighborhood. This targeted action leaves the beneficial commensal bacteria, which do not typically express FimH, unharmed.

Broad-Spectrum Antibiotics: The "Carpet Bombing" Approach

Broad-spectrum antibiotics, such as ciprofloxacin, metronidazole, and rifaximin, work by killing a wide variety of bacteria, both pathogenic and beneficial.[2][3] This indiscriminate action can lead to a significant reduction in the diversity and richness of the gut microbiome, a state known as dysbiosis.[2] The disruption of the natural gut ecosystem can create an opportunity for opportunistic pathogens to flourish and has been linked to long-term health consequences.[4]

Comparative Data: Efficacy and Microbiome Impact

The following tables summarize the key differences in the performance of this compound and broad-spectrum antibiotics based on available experimental data.

Table 1: Efficacy in Reducing Inflammation

TreatmentTargetKey FindingsSupporting Evidence
This compound FimH-expressing bacteriaSignificantly reduces the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) in human intestinal explants challenged with pathogenic E. coli.[5]In vitro studies using human intestinal explants.[5]
Ciprofloxacin Broad range of bacteriaCan reduce inflammatory markers, but clinical efficacy in Crohn's disease is modest and often requires combination therapy.[3][6]Meta-analyses of clinical trials in Crohn's disease.[3]
Metronidazole Anaerobic bacteria and some parasitesShows some efficacy in colonic and perianal Crohn's disease, but long-term use is limited by side effects.[6][7]Clinical trials in Crohn's disease.[7]
Rifaximin Broad range of gut bacteriaHas shown some benefit in inducing remission in Crohn's disease with a favorable safety profile due to its non-absorbable nature.[7][8]Clinical trials and meta-analyses.[3][8]

Table 2: Impact on Gut Microbiome Composition

TreatmentEffect on Microbial DiversityEffect on Key Bacterial PhylaSupporting Evidence
This compound Preserves overall gut microbiota composition.Does not significantly alter the relative abundance of major phyla like Firmicutes and Bacteroidetes.Pre-clinical studies and Phase 1b clinical trial data.[1][9]
Ciprofloxacin Significantly reduces Shannon diversity index.[5]Can lead to a decrease in Firmicutes and an increase in Bacteroidetes, with a notable reduction in beneficial butyrate-producing bacteria.[10][11]Human clinical studies.[5][10]
Metronidazole Decreases microbial richness and evenness (Shannon index).[12]Can decrease the abundance of Firmicutes and increase Proteobacteria.Studies in both humans and animal models.[12]
Rifaximin Generally considered to have a less disruptive effect on the overall microbiome composition compared to other broad-spectrum antibiotics.[8]May increase the abundance of beneficial bacteria like Lactobacillus and Bifidobacterium.[8]In vitro and clinical studies.[8]

Visualizing the Mechanisms and Workflows

To further illustrate the distinct approaches of this compound and the experimental procedures used to evaluate its efficacy, the following diagrams are provided.

Sibofimloc_Mechanism cluster_gut Gut Epithelium cluster_inflammation Inflammatory Cascade Pathogen FimH-expressing Bacterium EpithelialCell Intestinal Epithelial Cell Pathogen->EpithelialCell Adhesion via FimH TLR4 TLR4 EpithelialCell->TLR4 Activation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) TLR4->Inflammation Signaling Pathway This compound This compound This compound->Pathogen

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_explant Human Intestinal Explant Model cluster_treatment Treatment Groups cluster_challenge Bacterial Challenge cluster_analysis Analysis Biopsy Ileal Biopsies from Crohn's Disease Patients ExplantCulture Explant Culture Biopsy->ExplantCulture Control Control (Vehicle) ExplantCulture->Control This compound This compound Treatment ExplantCulture->this compound Antibiotic Broad-Spectrum Antibiotic Treatment ExplantCulture->Antibiotic AIEC Adherent-Invasive E. coli (AIEC) Challenge Control->AIEC This compound->AIEC Antibiotic->AIEC Adhesion Bacterial Adhesion Quantification AIEC->Adhesion Cytokine Cytokine Measurement (ELISA) AIEC->Cytokine Microbiome 16S rRNA Gene Sequencing AIEC->Microbiome

Caption: Experimental workflow for evaluating therapeutic efficacy.

Detailed Experimental Protocols

A comprehensive understanding of the data necessitates a review of the methodologies employed. Below are the detailed protocols for the key experiments cited in this guide.

Human Intestinal Explant Culture
  • Biopsy Collection: Ileal biopsies are obtained from patients with Crohn's disease undergoing colonoscopy.

  • Explant Preparation: The biopsies are washed in sterile phosphate-buffered saline (PBS) and placed on sterile filters in culture wells containing RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Treatment and Challenge: Explants are pre-incubated with either this compound, a broad-spectrum antibiotic, or a vehicle control for a specified period. Subsequently, they are challenged with a culture of adherent-invasive E. coli (AIEC).

  • Incubation: The culture plates are incubated at 37°C in a 5% CO2 atmosphere for a designated time.

Bacterial Adhesion Assay
  • Sample Collection: After incubation, the intestinal explants are washed vigorously with PBS to remove non-adherent bacteria.

  • Lysis: The tissue is then lysed in a solution of 1% Triton X-100 in PBS to release the adherent bacteria.

  • Quantification: The lysate is serially diluted and plated on Luria-Bertani (LB) agar plates. The number of colony-forming units (CFUs) is counted after overnight incubation at 37°C to determine the number of adherent bacteria per gram of tissue.

Cytokine Measurement
  • Supernatant Collection: The culture medium from the intestinal explant cultures is collected at the end of the incubation period.

  • ELISA: The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Gut Microbiome Analysis (16S rRNA Gene Sequencing)
  • DNA Extraction: Bacterial DNA is extracted from fecal samples or intestinal biopsies using a commercially available DNA extraction kit.

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by polymerase chain reaction (PCR) using specific primers.

  • Library Preparation and Sequencing: The PCR products are purified, and sequencing libraries are prepared and sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Data Analysis: The sequencing reads are processed using bioinformatics pipelines (e.g., QIIME2, DADA2) to perform quality filtering, denoising, and taxonomic classification. Alpha diversity (e.g., Shannon index) and beta diversity metrics are calculated to assess changes in the microbial community structure.

Conclusion

This compound represents a promising, targeted therapeutic strategy that contrasts sharply with the broad-acting nature of traditional antibiotics. By selectively inhibiting the virulence of pathogenic bacteria without causing widespread disruption to the gut microbiome, this compound has the potential to offer a more nuanced and potentially safer approach to managing inflammatory conditions driven by specific gut pathogens. The data presented here underscore the importance of considering the microbiome impact when developing and prescribing antimicrobial therapies. Further clinical investigation is warranted to fully elucidate the long-term benefits of this novel FimH blocker in comparison to broad-spectrum antibiotics in the management of Crohn's disease and other related inflammatory disorders.

References

A Comparative Analysis of Sibofimloc's Mechanism of Action in Inflammatory Bowel Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sibofimloc, a novel, first-in-class FimH antagonist, with established biologics for the treatment of Inflammatory Bowel Disease (IBD). We delve into the distinct mechanisms of action, supported by available experimental data, to offer a clear perspective on their performance in various IBD models.

Executive Summary

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease (CD) and ulcerative colitis (UC), is characterized by chronic inflammation of the gastrointestinal tract. Current therapeutic strategies primarily focus on suppressing the host immune response. This compound (formerly EB8018/TAK-018) represents a paradigm shift by targeting a microbial virulence factor, FimH, expressed by pathogenic bacteria implicated in IBD pathogenesis. This guide will compare the mechanism and available efficacy data of this compound with three leading biologics: Adalimumab (a TNF-α inhibitor), Vedolizumab (an integrin antagonist), and Ustekinumab (an IL-12/23 inhibitor).

Mechanism of Action at a Glance

DrugTargetMechanism of Action
This compound FimH adhesin on pathogenic bacteriaPrevents bacterial binding to intestinal epithelial cells, reducing inflammation at the source without broad immunosuppression.[1][2]
Adalimumab Tumor Necrosis Factor-alpha (TNF-α)A monoclonal antibody that binds to and neutralizes TNF-α, a key pro-inflammatory cytokine, thereby reducing systemic and local inflammation.[3][4][5]
Vedolizumab α4β7 IntegrinA gut-selective monoclonal antibody that blocks the migration of inflammatory T-lymphocytes into the gastrointestinal tract by inhibiting their binding to MAdCAM-1 on endothelial cells.[6][7][8]
Ustekinumab Interleukin-12 (IL-12) and Interleukin-23 (IL-23)A monoclonal antibody that targets the shared p40 subunit of IL-12 and IL-23, key cytokines in the Th1 and Th17 inflammatory pathways.[9][10][11][12]

Quantitative Data Comparison

Clinical Efficacy in Crohn's Disease
DrugTrialKey Efficacy Endpoint(s)Result
This compound Phase 1b (Active CD)Change in fecal inflammatory biomarkersDecrease observed in IL-1β, IL-6, IL-8, TNF-α, IFN-γ, and calprotectin (quantitative data not publicly available).[13]
Adalimumab CLASSIC I (Induction)Clinical remission at Week 4 (CDAI <150)36% (160/80 mg dose) vs. 12% (placebo).[14]
CLASSIC II (Maintenance)Clinical remission at Week 5679% (40 mg eow) and 83% (40 mg weekly) vs. 44% (placebo).[8][15]
Vedolizumab GEMINI LTS (Long-term Safety)Clinical remission in patients who responded to induction88% at 104 weeks and 96% at 152 weeks.[3]
Ustekinumab UNITI-1 (Induction, TNF-IR)Clinical response at Week 6 (≥100-point CDAI decrease)~34% (both doses) vs. 21.5% (placebo).[6]
UNITI-2 (Induction, conventional therapy failure)Clinical response at Week 6~52-56% (both doses) vs. 28.7% (placebo).[6]
IM-UNITI (Maintenance)Clinical remission at Week 4453.1% (q8w) and 48.8% (q12w) vs. 35.9% (placebo).[6]

Note: Direct comparison of efficacy is challenging due to differences in trial design, patient populations, and endpoints. Quantitative data for this compound's preclinical and Phase 1b biomarker changes are not yet publicly available.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound's innovative approach targets the initial step of bacterial-induced inflammation in the gut.

Sibofimloc_Mechanism cluster_bacteria Pathogenic Bacteria (e.g., AIEC) cluster_epithelium Intestinal Epithelial Cell cluster_inflammation Inflammatory Cascade FimH FimH Adhesin CEACAM6 CEACAM6 Receptor FimH->CEACAM6 Adhesion TLR4 TLR4 CEACAM6->TLR4 Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) TLR4->Cytokines Signaling This compound This compound This compound->FimH Blocks

Caption: this compound blocks the FimH adhesin on pathogenic bacteria, preventing gut inflammation.

Experimental Workflow: Preclinical IBD Model (DSS-Induced Colitis)

A common preclinical model to evaluate the efficacy of IBD therapeutics.

DSS_Workflow start Start: Healthy Mice dss Administer DSS in drinking water (e.g., 2.5-5% for 5-7 days) start->dss treatment Treatment Groups: - Vehicle Control - this compound (or comparator) - Positive Control dss->treatment monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding (Calculate DAI) treatment->monitoring endpoint Endpoint Analysis (Day 7-10): - Colon Length & Weight - Histology (inflammation, damage) - Myeloperoxidase (MPO) Assay - Cytokine Analysis (colon tissue) monitoring->endpoint conclusion Conclusion: Evaluate therapeutic efficacy endpoint->conclusion

Caption: Workflow for evaluating therapeutics in a DSS-induced colitis mouse model.

Detailed Experimental Protocols

This compound: Phase 1b Clinical Trial in Active Crohn's Disease
  • Study Design: An open-label, multicenter Phase 1b study to evaluate the systemic absorption, safety, and effect on inflammatory biomarkers of this compound in adults with active Crohn's disease.[13]

  • Patient Population: Eight patients with active ileal or ileocolonic Crohn's disease.[13]

  • Dosing Regimen:

    • Part 1 (n=2): A single oral dose of 3000 mg this compound, followed by 1500 mg twice daily for 13 days.[13]

    • Part 2 (n=6): 1500 mg this compound twice daily for 13 days.[13]

  • Outcome Measures:

    • Pharmacokinetics: Blood samples were collected to determine systemic exposure to this compound.[13]

    • Safety and Tolerability: Monitoring of adverse events.[13]

    • Pharmacodynamics: Stool samples were collected for analysis of inflammatory biomarkers (including IL-1β, IL-6, IL-8, TNF-α, IFN-γ, and calprotectin) and microbiome composition.[13]

Adalimumab: CLASSIC I & II Trials
  • Study Design: A randomized, double-blind, placebo-controlled induction trial (CLASSIC I) followed by a 56-week maintenance trial (CLASSIC II).[8][14][15]

  • Patient Population: Adults with moderate-to-severe Crohn's disease who were naive to TNF-α inhibitor therapy.[14]

  • Dosing Regimen:

    • CLASSIC I (Induction): Patients received adalimumab at doses of 40/20 mg, 80/40 mg, or 160/80 mg, or placebo at weeks 0 and 2.[14]

    • CLASSIC II (Maintenance): Patients who achieved remission were re-randomized to receive adalimumab 40 mg every other week, 40 mg weekly, or placebo for 56 weeks.[8][15]

  • Outcome Measures:

    • Primary Endpoint (CLASSIC I): Clinical remission (Crohn's Disease Activity Index [CDAI] score <150) at week 4.[14]

    • Primary Endpoint (CLASSIC II): Maintenance of remission through week 56.[8][15]

Vedolizumab: GEMINI LTS
  • Study Design: A long-term, open-label safety and efficacy study for patients who participated in previous vedolizumab trials.[3]

  • Patient Population: Patients with ulcerative colitis or Crohn's disease who had previously received vedolizumab.[3]

  • Dosing Regimen: Vedolizumab administered every 4 weeks.[3]

  • Outcome Measures:

    • Clinical response and remission were evaluated using partial Mayo scores for up to 152 weeks of cumulative treatment.[3]

    • Health-related quality of life was also assessed.[3]

Ustekinumab: UNITI & IM-UNITI Trials
  • Study Design: Two randomized, double-blind, placebo-controlled induction trials (UNITI-1 and UNITI-2) and a 44-week maintenance trial (IM-UNITI).[6]

  • Patient Population: Adults with moderately to severely active Crohn's disease who had failed or were intolerant to conventional therapy (UNITI-2) or TNF antagonists (UNITI-1).[6]

  • Dosing Regimen:

    • Induction: A single intravenous dose of ustekinumab (130 mg or ~6 mg/kg) or placebo.[6]

    • Maintenance: Patients who responded to induction were randomized to receive subcutaneous maintenance injections of 90 mg of ustekinumab (every 8 or 12 weeks) or placebo.[6]

  • Outcome Measures:

    • Primary Endpoint (Induction): Clinical response (≥100-point decrease in CDAI) at week 6.[6]

    • Primary Endpoint (Maintenance): Clinical remission (CDAI <150) at week 44.[6]

Preclinical Model: DSS-Induced Colitis Protocol
  • Animal Model: Typically, C57BL/6 mice are used.

  • Induction of Colitis: Dextran sulfate sodium (DSS) is administered in the drinking water at a concentration of 2.5% to 5% for 5 to 7 consecutive days. The concentration and duration can be adjusted to induce acute or chronic colitis.

  • Treatment Administration: The test compound (e.g., this compound) or vehicle is administered orally or via another appropriate route, starting before, during, or after DSS administration, depending on the study's objective (prophylactic or therapeutic).

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and the presence of blood in the stool.

    • Macroscopic Assessment: At the end of the study, the colon is excised, and its length and weight are measured. Shorter colon length is indicative of more severe inflammation.

    • Histological Analysis: Colon tissue sections are stained (e.g., with H&E) and scored for the degree of inflammation, ulceration, and tissue damage.

    • Biochemical Analysis: Colon tissue can be homogenized to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.

Conclusion

This compound presents a novel, gut-restricted, and non-immunosuppressive mechanism of action for the treatment of IBD by targeting the bacterial FimH adhesin. This approach contrasts with the systemic or gut-targeted immunosuppression of established biologics like adalimumab, vedolizumab, and ustekinumab. While early clinical data for this compound are promising, demonstrating good tolerability and a reduction in inflammatory biomarkers, more extensive quantitative data from ongoing and future clinical trials are needed for a direct comparison of its efficacy against current standards of care. The development of this compound highlights a promising new direction in IBD therapy, focusing on the host-microbe interaction as a key therapeutic target.

References

A Comparative Analysis of the Long-Term Safety Profiles: Sibofimloc and Systemic Immunomodulators

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the long-term safety profile of Sibofimloc, a novel gut-restricted FimH blocker, with that of traditional and biologic immunomodulators commonly used in the treatment of inflammatory bowel disease (IBD). The information is intended for researchers, scientists, and drug development professionals, offering objective data and experimental context to evaluate these therapeutic approaches.

Introduction and Mechanisms of Action

This compound (TAK-018/EB8018) is a first-in-class, orally administered, gut-restricted small molecule designed to treat the underlying causes of Crohn's disease (CD).[1][2][3][4] Its mechanism is highly targeted: it acts as a FimH blocker, preventing the adhesion of pathogenic FimH-expressing bacteria, such as Adherent-Invasive Escherichia coli (AIEC), to the intestinal wall.[2][5] This adhesion is a critical step in the inflammatory cascade, as it triggers the release of pro-inflammatory cytokines like TNF-alpha via Toll-like receptor 4 (TLR4) signaling.[2][3] By selectively disarming these virulent bacteria without disrupting the commensal gut microbiome, this compound aims to reduce local inflammation with minimal systemic exposure.[1][2][4]

Systemic Immunomodulators , in contrast, function by broadly or selectively suppressing the patient's immune system to control inflammation. This class includes:

  • Conventional Immunomodulators (e.g., azathioprine, mercaptopurine, methotrexate): These agents non-selectively inhibit the proliferation of immune cells.

  • Biologic Therapies (e.g., TNF-alpha inhibitors like infliximab and adalimumab): These are monoclonal antibodies or fusion proteins that target specific components of the immune system, such as pro-inflammatory cytokines.[6]

While effective, the systemic nature of these drugs means their long-term use is associated with significant safety considerations, primarily an increased risk of infections and potential malignancies due to sustained immunosuppression.[7][8][9]

Comparative Long-Term Safety Data

The following table summarizes the known and anticipated long-term safety profiles of this compound based on its mechanism and early clinical data, compared to the well-documented profiles of systemic immunomodulators.

Table 1: Comparative Summary of Long-Term Safety Profiles

Safety ParameterThis compound (FimH Blocker)Systemic Immunomodulators (e.g., TNF-alpha Inhibitors)
Primary Mechanism Gut-restricted, anti-bacterial adhesion[2][5]Systemic immunosuppression[6]
Systemic Exposure Minimal[1][10][11]High (by design)
Risk of Serious Infections Low (anticipated); does not suppress the systemic immune response.Increased risk of bacterial, viral, and fungal infections.[7][9] Reactivation of latent tuberculosis is a known risk.[12]
Malignancy Risk Low (anticipated); non-immunosuppressive mechanism.Long-term use may be associated with an increased risk of lymphomas and skin cancers.[7][12]
Gastrointestinal Events Generally well-tolerated in Phase 1b studies with only Grade 1-2 adverse events observed.[10][11][13]Can include nausea, vomiting, and diarrhea.[6]
Administration-Related Reactions Not applicable (oral administration).Infusion reactions (for intravenous biologics) or injection-site reactions (for subcutaneous biologics) are common.[6]
Hepatic Events No significant hepatic signals reported in early trials.Can cause elevations in liver enzymes; hepatotoxicity is a known risk for some agents like methotrexate.[12][14]
Impact on Microbiome Designed to preserve the overall composition of the gut microbiota.[1][2]Can alter gut microbiome composition, though the long-term clinical impact is still under investigation.

Summary of Clinical Trial Safety Findings for this compound

This compound has been evaluated in Phase 1 and Phase 2a clinical trials, which have provided initial insights into its safety and tolerability.

Table 2: Key Safety and Tolerability Findings from this compound Clinical Trials

Trial / StudyPatient PopulationKey Safety & Tolerability Findings
Phase 1 (Healthy Volunteers) Healthy adultsThe drug was well-tolerated with minimal systemic absorption.[10][11]
Phase 1b (NCT03943446) 8 adults with active Crohn's DiseaseShowed minimal systemic exposure and was well-tolerated.[10][11] Only Grade 1-2 adverse events were observed.[13] A decrease in several stool inflammatory biomarkers (IL-1β, IL-6, IL-8, TNF-α, IFN-γ, and calprotectin) was noted.[10][13]
Phase 2a "SYMMETRY" (NCT03943446) Up to 96 postoperative participants with Crohn's disease[2][3]Designed to evaluate safety, tolerability, and prevention of endoscopic recurrence.[2][15] Results were expected in 2022.[3][15]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action for this compound and a typical workflow for assessing long-term drug safety in a clinical trial setting.

Sibofimloc_Mechanism Bacteria FimH-expressing E. coli EpithelialCell Epithelial Cell Bacteria->EpithelialCell Adhesion via FimH This compound This compound This compound->Bacteria block X TLR4 TLR4 EpithelialCell->TLR4 Binding NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulation

Caption: Mechanism of this compound blocking FimH-mediated bacterial adhesion.

Safety_Workflow cluster_treatment Treatment Arms Start Patient Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Patient Enrollment Start->Enrollment Randomization Randomization Enrollment->Randomization ArmA Arm A: This compound Randomization->ArmA ArmB Arm B: Active Comparator (Immunomodulator) Randomization->ArmB Monitoring Long-Term Follow-Up (e.g., 52 weeks) - Clinical Visits - Lab Tests (Blood, Stool) - Endoscopy ArmA->Monitoring ArmB->Monitoring AERecording Adverse Event (AE) & Serious AE (SAE) Recording Monitoring->AERecording DataAnalysis Endpoint Data Analysis: - Incidence of AEs/SAEs - Biomarker Changes - Efficacy Measures Monitoring->DataAnalysis AERecording->DataAnalysis Conclusion Assessment of Long-Term Safety Profile DataAnalysis->Conclusion

Caption: Workflow for a long-term clinical safety assessment study.

Experimental Protocols for Long-Term Safety Assessment

A definitive assessment of long-term safety is typically established through large-scale, long-duration clinical trials (Phase 3 and beyond) and post-marketing surveillance. A representative protocol is outlined below.

Title: A Phase 3, Randomized, Double-Blind, Active-Comparator Study to Evaluate the Long-Term Safety and Efficacy of this compound in Patients with Moderately to Severely Active Crohn's Disease.

1. Study Objectives:

  • Primary Objective: To compare the long-term safety profile of this compound versus an approved TNF-alpha inhibitor over 52 weeks of treatment, as measured by the incidence of serious adverse events (SAEs).

  • Secondary Objectives:

    • To evaluate the incidence of treatment-emergent adverse events (TEAEs), with a focus on infections and malignancies.

    • To assess the efficacy of this compound in maintaining clinical remission.

    • To monitor changes in inflammatory biomarkers (e.g., fecal calprotectin, C-reactive protein).

    • To characterize the pharmacokinetic profile of this compound during long-term administration.

2. Study Design:

  • Design: A multicenter, randomized, double-blind, parallel-group study.

  • Population: Adult patients (18-75 years) with a confirmed diagnosis of moderately to severely active Crohn's disease who have had an inadequate response to conventional therapies.

  • Randomization: Patients will be randomized in a 1:1 ratio to receive either oral this compound or a subcutaneous/intravenous active comparator (e.g., adalimumab).

3. Methodology:

  • Screening Period (4 weeks): Includes baseline assessments, endoscopy, laboratory tests (including screening for latent tuberculosis and viral hepatitis for the comparator arm), and confirmation of eligibility.

  • Treatment Period (52 weeks): Patients will receive the assigned treatment. Safety assessments will be conducted at weeks 2, 4, 8, 12, and every 8 weeks thereafter.

  • Data Collection:

    • Adverse Events: All AEs will be recorded and graded for severity and relationship to the study drug.

    • Laboratory Tests: Complete blood count, comprehensive metabolic panel, and inflammatory markers will be monitored at each visit.

    • Clinical Assessments: Disease activity scores (e.g., CDAI) will be calculated.

4. Statistical Analysis:

  • The primary safety analysis will be performed on the safety population (all randomized patients who received at least one dose of the study drug).

  • The incidence rates of SAEs and TEAEs will be compared between the two treatment groups using appropriate statistical methods, such as the Cochran-Mantel-Haenszel test.

Conclusion

This compound represents a novel therapeutic strategy for Crohn's disease by targeting a pathogenic mechanism within the gut lumen rather than modulating the systemic immune system.[1][4] Early clinical data suggest a favorable safety profile characterized by minimal systemic exposure and good tolerability.[10][13] This profile stands in contrast to that of systemic immunomodulators, for which the long-term risks of serious infection and other complications of immunosuppression are well-established.[7][9]

While promising, the long-term safety of this compound must be confirmed in larger, longer-duration Phase 3 trials. If the favorable gut-restricted safety profile is maintained, this compound could emerge as a valuable treatment option, particularly for patients where the risks of systemic immunosuppression are a significant concern.

References

Sibofimloc in Crohn's Disease: Awaiting Key Clinical Trial Data for Placebo Comparison

Author: BenchChem Technical Support Team. Date: November 2025

Paris, France - As of late 2025, detailed quantitative data from the placebo-controlled Phase 2a clinical trial of sibofimloc (TAK-018), an investigational FimH blocker for Crohn's disease, remains undisclosed to the public. Researchers and drug development professionals are keenly awaiting the results of the SYMMETRY (NCT03943446) study, which will be crucial in establishing the efficacy and safety profile of this novel therapeutic approach compared to a placebo.

This compound is a first-in-class, orally administered, gut-restricted small molecule designed to inhibit the FimH adhesin on the surface of pathogenic bacteria.[1][2] This mechanism of action is intended to prevent these bacteria from adhering to the intestinal wall, thereby reducing inflammation and the production of inflammatory cytokines, such as TNF-alpha, which are key drivers of Crohn's disease.[1][2] Preclinical and early-phase clinical studies have suggested that this targeted approach may disarm virulent bacteria without disrupting the broader gut microbiome.[1][2]

The SYMMETRY Clinical Trial: Awaiting a Verdict

The SYMMETRY trial is a pivotal Phase 2a, multicenter, randomized, double-blind, and placebo-controlled study.[1] Its primary objective is to evaluate the efficacy of this compound in preventing the postoperative recurrence of intestinal inflammation in individuals with Crohn's disease.[1] The study enrolled up to 96 participants who had undergone intestinal resection.[1]

The key measure of success for the SYMMETRY trial is the percentage of participants experiencing an endoscopic recurrence of Crohn's disease at 26 weeks, as assessed by the Rutgeerts grading scale.[1] While the results of this study were anticipated in 2022 or the first half of 2023, the full dataset has not yet been made available in peer-reviewed publications or public announcements.[3]

Earlier Phase 1b Study Showed Promise

Prior to the SYMMETRY trial, an open-label Phase 1b study (NCT03709628) provided preliminary insights into the safety and activity of this compound in eight patients with active Crohn's disease.[4] The findings from this initial study were encouraging, demonstrating that the drug was well-tolerated with minimal systemic absorption.[4] Furthermore, a reduction in several stool-based inflammatory biomarkers, including IL-1β, IL-6, IL-8, TNF-α, IFN-γ, and calprotectin, was observed by the end of the study.[4] However, as an open-label trial without a placebo arm, these results are considered preliminary and require confirmation in a controlled setting like the SYMMETRY study.

Future Outlook

The forthcoming results from the SYMMETRY trial are a critical next step for the development of this compound. Should the data demonstrate a statistically significant benefit over placebo in preventing postoperative Crohn's disease recurrence, it would provide strong validation for the FimH-blocking mechanism as a viable therapeutic strategy. This would likely pave the way for larger Phase 3 trials to further confirm its efficacy and safety in a broader patient population.

Until the quantitative data from the SYMMETRY trial is released, a comprehensive comparison of this compound to placebo, as requested by the research and drug development community, cannot be completed. The scientific community remains watchful for the publication or presentation of these important findings.

Signaling Pathway and Experimental Workflow

To illustrate the mechanism of action and the clinical trial design, the following diagrams are provided.

Mechanism of Action of this compound Pathogenic Bacteria Pathogenic Bacteria FimH FimH Pathogenic Bacteria->FimH expresses Gut Epithelial Cells Gut Epithelial Cells FimH->Gut Epithelial Cells adhesion This compound This compound This compound->FimH blocks Inflammation Inflammation Gut Epithelial Cells->Inflammation leads to SYMMETRY (NCT03943446) Clinical Trial Workflow Screening Screening Surgery Surgery Screening->Surgery Randomization Randomization Surgery->Randomization Sibofimloc_Arm This compound Treatment Randomization->Sibofimloc_Arm Placebo_Arm Placebo Treatment Randomization->Placebo_Arm Endpoint Primary Endpoint Assessment (26 Weeks) Sibofimloc_Arm->Endpoint Placebo_Arm->Endpoint

References

Independent Validation of Sibofimloc Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

Sibofimloc (formerly TAK-018), a first-in-class FimH antagonist, has been a subject of significant interest for its novel microbiome-targeting approach in the treatment of Crohn's disease (CD). This guide provides an objective comparison of the published research on this compound with alternative FimH inhibitors and other microbiome-targeted therapies for CD. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

It is important to note that while the preclinical and early clinical data for this compound were promising, Takeda announced the discontinuation of its development for Crohn's disease due to challenges in patient recruitment for the Phase 2 trial. This guide will therefore focus on the independently validated scientific principles underlying its mechanism of action and compare the available data with that of other therapeutic strategies.

Mechanism of Action: Targeting FimH-Mediated Inflammation

This compound is an orally administered, gut-restricted small molecule designed to inhibit the FimH adhesin on the surface of pathogenic bacteria, particularly Adherent-Invasive Escherichia coli (AIEC), which are implicated in the inflammation associated with Crohn's disease. By blocking FimH, this compound prevents these bacteria from adhering to the intestinal epithelium, a critical step in colonization and the subsequent inflammatory cascade. This approach aims to disarm pathogenic bacteria without killing them, thus preserving the overall gut microbiome composition.[1][2][3]

The proposed signaling pathway is initiated by the binding of FimH on AIEC to the carcinoembryonic antigen-related cell adhesion molecule 6 (CEACAM6) on intestinal epithelial cells. This interaction is believed to be a key factor in the ability of AIEC to colonize the gut and trigger inflammation, in part through the activation of Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines.[4][5]

Sibofimloc_Mechanism_of_Action cluster_0 Pathogenic Bacterium (AIEC) cluster_1 Intestinal Epithelial Cell AIEC AIEC FimH FimH AIEC->FimH expresses CEACAM6 CEACAM6 FimH->CEACAM6 binds to TLR4 TLR4 Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-8) TLR4->Inflammation activates This compound This compound This compound->FimH inhibits

Caption: Proposed mechanism of action of this compound.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and its alternatives. Direct head-to-head comparative studies are limited; therefore, data is compiled from various independent publications.

Table 1: In Vitro Efficacy of FimH Inhibitors
CompoundAssayModel SystemEfficacy MetricResultCitation
This compound (TAK-018) Bacterial Adhesion AssayAIEC strain LF82 and human intestinal epithelial cells (HT-29)% Inhibition of adhesion>90% at 1 µM[6]
This compound (TAK-018) Bacterial Aggregation AssayAIEC strain LF82AggregationInduced aggregation of FimH-expressing bacteria[6]
Heptyl α-D-mannoside Hemagglutination Inhibition (HAI)Uropathogenic E. coli (UPEC) and guinea pig erythrocytesEC9015 µM[7]
Various Mannosides Hemagglutination Inhibition (HAI)Uropathogenic E. coli (UPEC) and guinea pig erythrocytesEC9010 nM - 1 µM[7]
Table 2: Ex Vivo and In Vivo Efficacy of FimH Inhibitors in IBD Models
CompoundModelKey ReadoutResultCitation
This compound (TAK-018) Human intestinal explants from CD patients colonized with AIECReduction in inflammatory markers (e.g., TNF-α, IL-8)Significant reduction in cytokine secretion[6]
This compound (TAK-018) CEABAC10 transgenic mice (expressing human CEACAM6) colonized with AIECReduction in AIEC colonizationSignificantly decreased AIEC colonization of the ileum[7]
Generic FimH Antagonists CEABAC10 transgenic mice colonized with AIECPrevention of Crohn's-like pathologyPrevention of clinical signs and pathology[7]
Table 3: Clinical Trial Data for Microbiome-Targeted Therapies in Crohn's Disease
TherapyTrial PhaseNumber of PatientsPrimary EndpointKey FindingCitation
This compound (TAK-018) Phase 1b8Safety and PharmacokineticsWell-tolerated with minimal systemic exposure; decrease in fecal inflammatory biomarkers[8]
Fecal Microbiota Transplant (FMT) Meta-analysis of various trials174Clinical Response/Remission43.7% clinical response and 20.1% sustained clinical remission at final follow-up[2]
Probiotics (various strains) Systematic Review of 11 studiesVariableRemission of DiseaseLimited and inconsistent evidence for efficacy in inducing or maintaining remission[3]

Experimental Protocols

Detailed methodologies are crucial for the independent validation and comparison of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound and other FimH inhibitors.

Bacterial Adhesion Assay (this compound)
  • Cell Line: Human colonic adenocarcinoma cells (HT-29).

  • Bacteria: Adherent-Invasive E. coli (AIEC) strain LF82.

  • Methodology:

    • HT-29 cells are seeded in 24-well plates and grown to confluence.

    • AIEC LF82 are grown in Luria-Bertani (LB) broth.

    • Bacteria are pre-incubated with varying concentrations of this compound or vehicle control.

    • The bacterial suspension is then added to the HT-29 cell monolayers and incubated for a defined period (e.g., 3 hours).

    • Non-adherent bacteria are removed by washing with phosphate-buffered saline (PBS).

    • The epithelial cells are lysed to release the adherent bacteria.

    • The number of adherent bacteria is quantified by plating serial dilutions of the lysate on LB agar and counting colony-forming units (CFUs).

  • Outcome: The percentage inhibition of bacterial adhesion is calculated by comparing the number of adherent bacteria in the presence of this compound to the vehicle control.[6]

Human Intestinal Explant Model (this compound)
  • Tissue Source: Ileal biopsies from patients with Crohn's disease undergoing surgery.

  • Methodology:

    • Freshly obtained intestinal tissue is dissected and cultured in an appropriate medium.

    • The tissue explants are colonized with AIEC strain LF82 in the presence of this compound or a vehicle control.

    • After an incubation period, the culture supernatants are collected.

    • The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatants are measured using enzyme-linked immunosorbent assay (ELISA) or multiplex assays.

    • The tissue explants can also be processed for histological analysis to assess mucosal integrity.

  • Outcome: The effect of this compound on AIEC-induced inflammation is determined by the reduction in cytokine levels and preservation of tissue architecture.[6]

Murine Model of Colitis (General for FimH Inhibitors)
  • Animal Model: Dextran sulfate sodium (DSS)-induced colitis model is commonly used to mimic aspects of ulcerative colitis, while the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model is often used to represent features of Crohn's disease.[9][10] For FimH-specific studies, transgenic mice expressing human CEACAM6 (CEABAC10 mice) are used.[7]

  • Methodology:

    • Colitis is induced in mice through the administration of DSS in drinking water or intra-rectal administration of TNBS.

    • Animals are treated with the FimH inhibitor or a vehicle control, typically via oral gavage.

    • Disease activity is monitored daily by assessing weight loss, stool consistency, and the presence of blood in the stool.

    • At the end of the study, animals are euthanized, and the colons are collected.

    • Macroscopic scoring of inflammation is performed, and colon length is measured (shortening is a sign of inflammation).

    • Colon tissue is processed for histological analysis to assess the degree of inflammation, ulceration, and immune cell infiltration.

    • Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can be measured in the colon tissue.

  • Outcome: The efficacy of the FimH inhibitor is determined by the amelioration of clinical signs of colitis, and reduction in macroscopic and microscopic inflammation scores.

Experimental_Workflow cluster_invivo In Vivo Evaluation Adhesion Bacterial Adhesion Assay Model Animal Model of Colitis (e.g., DSS, TNBS, CEABAC10) Aggregation Bacterial Aggregation Assay Explant Human Intestinal Explant Model Treatment Treatment with FimH Inhibitor Model->Treatment Monitoring Clinical Monitoring (Weight, Stool, etc.) Treatment->Monitoring Analysis Endpoint Analysis (Histology, Cytokines, MPO) Monitoring->Analysis

Caption: General experimental workflow for evaluating FimH inhibitors.

Comparison with Other Microbiome-Targeted Therapies

While FimH inhibitors like this compound represent a highly targeted approach, other strategies aim to modulate the gut microbiome on a broader scale.

  • Fecal Microbiota Transplantation (FMT): This involves transferring fecal matter from a healthy donor to a patient to restore a healthy gut microbial community. Clinical studies have shown some efficacy in inducing remission in Crohn's disease, although results are variable.[2][5] The mechanism is broad, involving the introduction of a diverse range of beneficial bacteria and their metabolites.

  • Probiotics: These are live microorganisms that, when administered in adequate amounts, confer a health benefit. The use of probiotics in Crohn's disease has been extensively studied, but the results have been largely inconsistent.[3][11] The efficacy is thought to be strain-specific and may depend on the individual's existing microbiome and disease characteristics.

Conclusion

The research on this compound has provided a strong proof-of-concept for the therapeutic potential of FimH antagonism in Crohn's disease. The published data demonstrates its ability to inhibit the adhesion of pathogenic E. coli and reduce inflammation in preclinical models. However, the discontinuation of its clinical development highlights the challenges in translating promising preclinical findings into successful therapies.

A comparison with other FimH inhibitors, primarily mannosides, suggests that this class of molecules holds promise, with many demonstrating high in vitro potency. The key challenge for the field is to develop compounds with optimal pharmacokinetic properties for gut-restricted activity and to demonstrate their efficacy and safety in well-controlled clinical trials in patients with IBD.

Broader microbiome-targeted therapies such as FMT show some promise but lack the specificity of FimH inhibitors and face challenges in standardization and long-term efficacy. Probiotics currently have limited evidence to support their widespread use in Crohn's disease.

For researchers and drug developers, the story of this compound underscores the importance of the FimH-CEACAM6 axis as a therapeutic target. Future research should focus on developing next-generation FimH antagonists with improved properties and on identifying patient populations most likely to benefit from this targeted anti-adhesion therapy. Independent validation of the role of AIEC and FimH in larger and more diverse patient cohorts will be crucial for the future success of this therapeutic strategy.

References

Safety Operating Guide

Personal protective equipment for handling Sibofimloc

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling of Sibofimloc, an investigational, orally administered, gut-restricted small molecule for the treatment of Crohn's disease.[1][2] Given its investigational nature, specific handling protocols and a comprehensive toxicological profile are not yet fully established. Therefore, it is imperative to handle this compound with a high degree of caution, adhering to the stringent safety protocols typically applied to potentially hazardous pharmaceutical compounds.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for all personnel handling this compound to prevent potential exposure through skin contact, inhalation, or ingestion.[3][4]

PPE ItemSpecificationRationale
Gloves Double-gloving with powder-free, chemotherapy-rated gloves (ASTM D6978).[3]Minimizes the risk of exposure due to pinholes or tears. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[5]
Gown Disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs.[5][6]Protects the body from potential splashes and contamination.[3]
Eye Protection Safety glasses with side shields or chemical splash goggles.Prevents accidental splashes to the eyes.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used, especially when handling the powdered form of the compound or when there is a risk of aerosolization.[6]Protects against inhalation of the compound. Surgical masks are not sufficient for respiratory protection from chemical exposure.[6]
Shoe Covers Disposable, slip-resistant shoe covers.[6]Prevents the tracking of contaminants out of the handling area.

Operational Plan for Handling this compound

Adherence to a strict operational workflow is essential to ensure the safety of all personnel and the integrity of the research.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (e.g., fume hood, BSC) don_ppe Don Full PPE prep_area->don_ppe gather_materials Gather All Necessary Materials & Equipment don_ppe->gather_materials weigh_transfer Weighing & Transferring (in containment) gather_materials->weigh_transfer Proceed to Handling solubilization Solubilization & Dilution weigh_transfer->solubilization experiment Perform Experiment solubilization->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate Complete Experiment doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Segregate & Dispose of Waste doff_ppe->dispose_waste end end dispose_waste->end start start->prep_area

Caption: This diagram illustrates the sequential workflow for the safe handling of this compound, from preparation to disposal.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. As an investigational drug, it should be treated as hazardous waste.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[7] Follow institutional and local regulations for hazardous waste disposal.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated hazardous waste container.[8] Do not dispose of in regular trash or biohazard bags.
Contaminated PPE Outer gloves should be removed immediately after handling and disposed of in a sealed bag within the containment area.[5] All other contaminated PPE should be placed in a designated hazardous waste container upon exiting the handling area.
Spills In case of a spill, evacuate the area and follow established institutional procedures for hazardous chemical spills. Use a spill kit appropriate for chemical spills.

Key Disposal Considerations:

  • Labeling: All hazardous waste containers must be clearly labeled with "HAZARDOUS WASTE," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.[7]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

  • Incineration: The ultimate disposal method for investigational pharmaceutical waste is typically high-temperature incineration by a licensed hazardous waste vendor.[8][9]

Experimental Protocols

While specific experimental protocols will vary, the following general principles should be applied when working with this compound:

  • Containment: All handling of powdered this compound, including weighing and initial solubilization, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[3]

  • Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated at the end of each procedure. The appropriate decontamination solution will depend on the solvent used and the stability of this compound. Consult with your institution's EHS for guidance on appropriate deactivating agents.

  • Hand Hygiene: Hands should be thoroughly washed with soap and water before donning gloves and after removing them.[5]

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this novel investigational compound and ensure a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.